6-Ethynyl-5-fluoropyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C6H3FN2O |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
6-ethynyl-5-fluoro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H3FN2O/c1-2-5-4(7)3-8-6(10)9-5/h1,3H,(H,8,9,10) |
InChI Key |
PGOCVHFZQABPGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=NC(=O)N1)F |
Origin of Product |
United States |
Technical Guide: Synthesis and Characterization of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one
This guide outlines the synthesis and characterization of 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a specialized pyrimidine scaffold. This molecule combines the pharmacophoric properties of 5-fluorinated bases (similar to 5-FU and 5-Flucytosine) with a C6-alkynyl handle, often utilized in "click" chemistry labeling, conformational locking of nucleoside analogs, or as a covalent warhead targeting cysteine residues in viral polymerases.
Executive Summary & Strategic Rationale
Target Molecule: 6-ethynyl-5-fluoropyrimidin-2(1H)-one Core Application: Antiviral/Antineoplastic intermediate; DPD (Dihydropyrimidine dehydrogenase) inhibitor pharmacophore; Bio-orthogonal labeling probe.
The synthesis of 6-substituted-5-fluoropyrimidines presents a unique challenge due to the electron-deficient nature of the pyrimidine ring, further deactivated by the C5-fluorine atom. While 5-ethynyluracil is a well-known DPD inactivator, the 6-ethynyl isomer offers orthogonal steric properties, often explored to bypass resistance mechanisms in nucleoside reverse transcriptase inhibitors (NRTIs).
This protocol utilizes a Sonogashira Cross-Coupling strategy starting from the commercially available building block 6-chloro-5-fluoropyrimidin-2(1H)-one . The workflow prioritizes regioselectivity and catalyst longevity by utilizing a silyl-protection strategy to mitigate catalyst poisoning by the free lactam nitrogen.
Retrosynthetic Analysis & Pathway Design
The most reliable disconnection for C6-alkynyl pyrimidines is the C(sp2)-C(sp) bond formation via palladium-catalyzed cross-coupling.
-
Target: 6-ethynyl-5-fluoropyrimidin-2(1H)-one (3)
-
Precursor: 6-((trimethylsilyl)ethynyl)-5-fluoropyrimidin-2(1H)-one (Protected Intermediate)
-
Starting Material: 6-chloro-5-fluoropyrimidin-2(1H)-one (1) (CAS: 22462-34-6)[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction logic, moving from the halogenated precursor through the catalytic cycle to the final deprotected target.
Caption: Linear synthetic workflow from chloropyrimidine precursor to final ethynyl target via Sonogashira coupling.
Detailed Experimental Protocol
Phase 1: Sonogashira Coupling (Synthesis of TMS-Intermediate)
Direct coupling on the free pyrimidinone can lead to low yields due to copper coordination with the lactam. We employ Method B (In-situ Silylation) for maximum efficiency.
Reagents:
-
6-Chloro-5-fluoropyrimidin-2(1H)-one (1.0 eq)
-
Ethynyltrimethylsilane (TMS-Acetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq)
-
Copper(I) iodide [CuI] (0.05 eq)[2]
-
Triethylamine (TEA) (3.0 eq)
-
Solvent: Anhydrous DMF or THF (degassed)
Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Solubilization: Dissolve 6-chloro-5-fluoropyrimidin-2(1H)-one (500 mg, 3.37 mmol) in anhydrous DMF (10 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling of alkyne).
-
Catalyst Addition: Add TEA (1.4 mL, 10.1 mmol), followed by CuI (32 mg, 0.17 mmol) and Pd(PPh3)2Cl2 (118 mg, 0.17 mmol). The solution should turn dark.
-
Coupling: Add TMS-acetylene (0.71 mL, 5.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.3) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry over Na2SO4 and concentrate under reduced pressure.
-
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the TMS-protected intermediate.
Phase 2: Desilylation (Target Generation)
Reagents:
-
TMS-Intermediate (from Phase 1)
-
TBAF (1.0 M in THF) or K2CO3/MeOH
Protocol:
-
Dissolve the TMS-intermediate in MeOH (10 mL).
-
Add K2CO3 (0.5 eq) at 0°C. Stir for 30 minutes. (Alternatively, use 1.1 eq TBAF in THF at 0°C for 15 min).
-
Neutralize with acetic acid (to pH 7).
-
Concentrate and purify via preparative HPLC or recrystallization from Ethanol/Water.
Characterization & Data Analysis
Verification of the 6-ethynyl regioisomer and the integrity of the 5-fluoro substituent is critical.
Expected Spectral Data
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | δ ~4.6 ppm (s, 1H) | Singlet (acetylenic H) | Confirms terminal alkyne. |
| δ ~8.5 ppm (d, 1H) | Doublet (J_H-F ~2-5 Hz) | H4 proton coupling with F5. | |
| δ ~11-12 ppm (br s) | Broad Singlet | NH of the pyrimidinone ring. | |
| 19F NMR | δ ~ -160 to -170 ppm | Singlet or doublet | Confirms retention of Fluorine at C5. |
| IR Spectroscopy | 2100–2150 cm⁻¹ | Sharp, weak band | C≡C stretching vibration. |
| 3200–3300 cm⁻¹ | Sharp band | ≡C-H stretching. | |
| HRMS (ESI-) | [M-H]⁻ | Calc: 137.0136 | Mass confirmation. |
Structural Validation Logic
To distinguish the product from potential byproducts (e.g., 5-ethynyl isomer or bis-coupling):
-
H4 Signal: In the 6-ethynyl isomer, the H4 proton is adjacent to the Fluorine. It will show a characteristic geminal H-F coupling (or vicinal depending on tautomer) in NMR. If the ethynyl group were at position 5 (displacing F), the F-signal would disappear.
-
13C NMR: Look for the C6 shift. The attachment of the alkyne will shift the C6 carbon upfield relative to the C-Cl precursor due to shielding by the triple bond anisotropy.
Safety & Handling
-
Fluorinated Intermediates: 6-chloro-5-fluoropyrimidin-2(1H)-one is a skin irritant and potential sensitizer. Handle in a fume hood.
-
Palladium/Copper: Heavy metal waste must be segregated.
-
Acetylene Derivatives: Although the target is stable, terminal alkynes can polymerize or form explosive acetylides with copper in the dry state. Ensure thorough workup to remove copper salts before drying the final product.
References
-
Starting Material Source
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776364, 6-Chloro-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]
-
-
Synthetic Methodology (Sonogashira on Pyrimidines)
-
General Protocol for 6-Alkynyl Uracils
-
Schoch, J., et al. (2013). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
- Reaction Mechanism Grounding: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Standard field reference for Sonogashira conditions).
Sources
An In-depth Technical Guide to the Presumed Mechanism of Action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one in Cancer Cells
Abstract
This technical guide delineates the presumed mechanism of action of the novel pyrimidine analog, 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, in the context of cancer cell biology. Based on its structural homology to established anticancer agents such as 5-fluorouracil (5-FU) and 5-ethynyluracil, it is hypothesized that this compound functions as a potent inhibitor of thymidylate synthase (TS). This inhibition is predicted to disrupt the de novo synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication and repair, ultimately leading to "thymineless death" in rapidly proliferating cancer cells. This guide provides a comprehensive overview of the proposed molecular interactions, the resultant downstream signaling cascades, and the anticipated cellular consequences. Furthermore, we present a suite of detailed, field-proven experimental protocols to rigorously validate this proposed mechanism of action, empowering researchers and drug development professionals to elucidate the full therapeutic potential of this promising compound.
Introduction: The Rationale for Targeting Pyrimidine Metabolism in Oncology
The pyrimidine metabolic pathway is a cornerstone of cellular proliferation, providing the necessary building blocks for nucleic acid synthesis. Consequently, it has long been a validated and highly successful target for cancer chemotherapy.[1][2] Pyrimidine antagonists, by mimicking endogenous pyrimidine nucleosides, can competitively or non-competitively inhibit key enzymes in this pathway, leading to the disruption of DNA and RNA synthesis and, ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
6-Ethynyl-5-fluoropyrimidin-2(1H)-one is a novel synthetic pyrimidine derivative. Its chemical architecture, featuring a fluorine atom at the 5-position and an ethynyl group at the 6-position of the pyrimidine ring, strongly suggests its classification as a next-generation pyrimidine analog. While direct experimental data on this specific molecule is not yet widely available in peer-reviewed literature, its structural similarities to clinically established drugs like 5-fluorouracil (5-FU) provide a strong foundation for postulating its mechanism of action.[3][4] This guide, therefore, presents a scientifically-grounded, inferred mechanism for 6-Ethynyl-5-fluoropyrimidin-2(1H)-one and a comprehensive experimental framework for its validation.
Proposed Mechanism of Action: Inhibition of Thymidylate Synthase
The central hypothesis is that 6-Ethynyl-5-fluoropyrimidin-2(1H)-one acts as a prodrug that, upon intracellular conversion to its active form, potently and selectively inhibits thymidylate synthase (TS).[5][6][7] TS is the sole de novo source of dTMP, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[8]
Intracellular Activation and Target Engagement
It is proposed that 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, being a pyrimidine analog, is transported into cancer cells and anabolized through the pyrimidine salvage pathway to its active metabolite, 6-ethynyl-5-fluoro-2'-deoxyuridine-5'-monophosphate (EFdUMP). This active metabolite is structurally analogous to the natural substrate of TS, dUMP.
The fluorine atom at the 5-position is critical for the inhibitory activity. It is hypothesized that EFdUMP binds to the active site of TS, forming a stable ternary covalent complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate.[8] This irreversible or slowly reversible complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.[4][9] The ethynyl group at the 6-position may further enhance the binding affinity and stability of this inhibitory complex.
Figure 1: Proposed mechanism of action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one.
Downstream Cellular Consequences
The inhibition of TS triggers a cascade of events that are detrimental to rapidly dividing cancer cells:
-
Depletion of dTMP and dTTP Pools: The primary consequence of TS inhibition is the depletion of the intracellular pool of dTMP and its subsequent triphosphate form, deoxythymidine triphosphate (dTTP). dTTP is an essential precursor for DNA synthesis.[9]
-
"Thymineless Death": The scarcity of dTTP leads to the inhibition of DNA replication and repair, a phenomenon termed "thymineless death."[3] This disproportionately affects cancer cells due to their high proliferation rate.
-
dUTP Accumulation and DNA Damage: The blockage of dUMP methylation leads to an accumulation of deoxyuridine triphosphate (dUTP). This nucleotide can be misincorporated into DNA in place of dTTP by DNA polymerases, leading to DNA strand breaks and fragmentation during attempted repair.[10]
-
Induction of Apoptosis: The culmination of DNA damage and stalled DNA replication activates cell cycle checkpoints and ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Validation Framework
To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this validation.
Assessment of Cytotoxicity and Antiproliferative Activity
The initial step is to determine the cytotoxic and antiproliferative effects of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one on a panel of cancer cell lines.
3.1.1. Cell Viability Assays (MTT/XTT)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3.1.2. Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[12][13][14]
-
Protocol: Clonogenic Survival Assay
-
Treat a sub-confluent culture of cancer cells with varying concentrations of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and prepare a single-cell suspension.
-
Plate a known number of cells (e.g., 100-1000 cells) into 6-well plates and incubate for 1-3 weeks until visible colonies are formed.
-
Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction for each treatment condition.
-
Investigation of Apoptosis Induction
To confirm that the observed cytotoxicity is due to programmed cell death, the induction of apoptosis should be investigated.
3.2.1. Western Blot Analysis of Apoptotic Markers
This technique allows for the detection of key proteins involved in the apoptotic cascade.
-
Protocol: Western Blot for Apoptosis Markers
-
Treat cancer cells with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one at concentrations around the IC50 value for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
| Apoptotic Marker | Expected Observation upon Treatment |
| Cleaved Caspase-3 | Increased levels |
| Cleaved PARP | Increased levels |
| Bcl-2 (anti-apoptotic) | Decreased levels |
| Bax (pro-apoptotic) | Increased levels |
| Ratio of Bax/Bcl-2 | Increased |
Cell Cycle Analysis
To determine the effect of the compound on cell cycle progression, flow cytometry is the method of choice.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase would be consistent with the inhibition of DNA synthesis.
-
Direct Assessment of Thymidylate Synthase Inhibition
To directly validate the proposed molecular target, the inhibitory effect on TS activity should be measured.
-
Protocol: In Vitro Thymidylate Synthase Activity Assay
-
Purify recombinant human thymidylate synthase or use a commercially available enzyme.
-
Perform the enzyme activity assay in a reaction buffer containing dUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
The conversion of dUMP to dTMP can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.[15]
-
Determine the IC50 value of the active metabolite of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for TS inhibition.
-
Evaluation of DNA Damage
The induction of DNA damage as a downstream consequence of TS inhibition can be quantified using the Comet assay.[16][17][18][19]
-
Protocol: Alkaline Comet Assay
-
Treat cancer cells with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for a defined period.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
Figure 2: Experimental workflow for the validation of the proposed mechanism of action.
Conclusion and Future Directions
The structural features of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one strongly suggest its role as a next-generation thymidylate synthase inhibitor. The proposed mechanism of action, centered on the disruption of de novo dTMP synthesis, provides a solid foundation for its further investigation as a potent anticancer agent. The comprehensive experimental framework outlined in this guide offers a clear and robust pathway for the validation of this hypothesis.
Future research should focus on elucidating the precise intracellular metabolism of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, identifying the specific enzymes involved in its activation, and characterizing the kinetics of its interaction with thymidylate synthase. Furthermore, in vivo studies in preclinical cancer models will be crucial to evaluate its therapeutic efficacy, pharmacokinetic properties, and safety profile. The insights gained from these investigations will be instrumental in advancing 6-Ethynyl-5-fluoropyrimidin-2(1H)-one through the drug development pipeline and potentially offering a new therapeutic option for cancer patients.
References
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Fluorouracil - Wikipedia. (n.d.). Retrieved from [Link]
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5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. (n.d.). Retrieved from [Link]
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5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. (2024, December 17). Retrieved from [Link]
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What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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DNA Damage Assays - Champions Oncology. (n.d.). Retrieved from [Link]
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Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC. (n.d.). Retrieved from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). Retrieved from [Link]
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Comet assay to measure DNA repair: approach and applications - Frontiers. (n.d.). Retrieved from [Link]
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A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021, December 12). Retrieved from [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Retrieved from [Link]
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Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH. (2017, April 16). Retrieved from [Link]
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Anticancer agents - UMP. (n.d.). Retrieved from [Link]
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Clonogenic Assay - Bio-protocol. (2025, February 5). Retrieved from [Link].
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Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC - NIH. (n.d.). Retrieved from [Link]
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Clonogenic assay of cells in vitro - SciSpace. (2006, December 21). Retrieved from [Link]
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UFT: Mechanism of Drug Action - CancerNetwork. (2020, November 11). Retrieved from [Link]
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Clonogenic Assay Protocol Update | PDF | Regression Analysis - Scribd. (2021, October 25). Retrieved from [Link]
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5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed. (n.d.). Retrieved from [Link]
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Division of Radiation Oncology- McGill University Health Centre Molecular and Clin - mcgillradiobiology.ca. (n.d.). Retrieved from [Link]
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Clonogenic Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
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5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PMC. (n.d.). Retrieved from [Link]
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5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. - PNAS. (n.d.). Retrieved from [Link]
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Tumor cell responses to inhibition of thymidylate synthase - PubMed - NIH. (n.d.). Retrieved from [Link]
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Inhibition of dUTPase Induces Synthetic Lethality with Thymidylate Synthase–Targeted Therapies in Non–Small Cell Lung Cancer - AACR Journals. (2012, March 6). Retrieved from [Link]
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An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. (2024, March 6). Retrieved from [Link]
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Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation - PMC. (2024, November 11). Retrieved from [Link]
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Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations - MDPI. (2021, April 24). Retrieved from [Link]
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Thymidylate synthase - Drug Central. (n.d.). Retrieved from [Link]
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Thymidylate synthase inhibitors - PubMed. (n.d.). Retrieved from [Link]
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Thymidylate synthase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
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6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC - NIH. (n.d.). Retrieved from [Link]
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Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). Retrieved from [Link]
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CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - DR-NTU. (2016, March 24). Retrieved from [Link]
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Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. (n.d.). Retrieved from [Link]
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Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed. (n.d.). Retrieved from [Link]
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Database: chembl - UCSC Genomics Text Indexing. (n.d.). Retrieved from [Link]
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Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - MDPI. (2024, December 24). Retrieved from [Link]
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Exploring the Thiol-Specific Alkylating Potential of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one
This technical guide explores the chemoproteomic and medicinal chemistry applications of 6-ethynyl-5-fluoropyrimidin-2(1H)-one (hereafter referred to as 6-EFP ). This scaffold represents a "privileged warhead" class—electron-deficient alkynyl heterocycles—capable of highly selective, irreversible conjugation with cysteine residues in the proteome.
A Technical Guide for Covalent Probe Discovery and Development
Executive Summary: The Renaissance of Covalent Warheads
The paradigm of drug discovery has shifted from purely non-covalent binders to Targeted Covalent Inhibitors (TCIs) . While acrylamides are the industry standard for targeting cysteines (e.g., Osimertinib, Ibrutinib), they often suffer from metabolic liability and off-target reactivity.
6-ethynyl-5-fluoropyrimidin-2(1H)-one (6-EFP) offers a distinct alternative. Unlike Michael acceptors that rely on an alkene, 6-EFP utilizes an activated internal alkyne on a pyrimidinone core. The electron-withdrawing 5-fluorine atom lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the system, tuning the ethynyl group's electrophilicity to react specifically with "hot" (nucleophilic) cysteines without indiscriminately alkylating the broader proteome.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening for cryptic cysteine pockets.
-
Kinase Inhibition: Targeting non-catalytic cysteines (e.g., Cys797 in EGFR, Cys444 in NIK).
-
Viral Protease Inhibition: Trapping catalytic thiols in DUBs or viral proteases.
Chemical Rationale & Mechanism of Action[1][2]
The "Goldilocks" Reactivity
The 6-EFP scaffold relies on a nucleophilic addition to an activated alkyne (hydrothiolation).
-
The Tuner: The C5-fluorine.[4][5] This is critical. A hydrogen at C5 often results in insufficient reactivity. The electronegative fluorine pulls electron density from the ring, activating the C6-position and the attached alkyne for nucleophilic attack.
-
The Trigger: The pyrimidin-2-one core acts as an electron sink, stabilizing the anionic intermediate formed upon thiol attack.
Reaction Mechanism: Vinyl Sulfide Formation
Upon exposure to a thiolate anion (RS⁻), 6-EFP undergoes a regioselective addition. The thiol typically attacks the terminal carbon (
Reaction Scheme (DOT Visualization):
Figure 1: Mechanism of cysteine-mediated hydrothiolation of 6-EFP yielding a stable vinyl sulfide.
Experimental Protocols
Protocol A: Intrinsic Reactivity Assessment ( )
Before applying 6-EFP to proteins, you must validate its baseline reactivity compared to standard warheads (e.g., iodoacetamide, acrylamide).
Materials:
-
6-EFP (10 mM in DMSO).
-
GSH (Glutathione) or NAC (N-acetylcysteine) (100 mM in buffer).
-
Phosphate Buffer (PBS, pH 7.4).
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene).
Workflow:
-
Preparation: Mix 6-EFP (500 µM) with GSH (5 mM) in PBS (pseudo-first-order conditions).
-
Incubation: Incubate at 37°C.
-
Monitoring: Aliquot samples at t=0, 15, 30, 60, 120 min.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot ln([6-EFP]/[6-EFP]₀) vs. time to determine
.-
Success Criterion: A half-life (
) between 1 and 6 hours suggests "tunable" reactivity suitable for drugs. min implies potential toxicity (promiscuity).
-
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Since 6-EFP consumes its alkyne upon reaction, it cannot be directly "clicked" if the alkyne is the warhead. Instead, use a competitive ABPP workflow to map its targets.
Concept: Treat the proteome with 6-EFP first. Cysteines bound by 6-EFP are "masked." Then, treat with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne). Only cysteines not hit by 6-EFP will be labeled by IA-alkyne.
Workflow Diagram:
Figure 2: Competitive ABPP workflow to identify proteomic targets of 6-EFP.
Step-by-Step:
-
Lysate Prep: Generate cell lysate (1 mg/mL) in PBS.
-
Competition: Treat lysate with 6-EFP (1, 10, 50 µM) or DMSO (control) for 1 hr.
-
Probe Labeling: Add IA-alkyne (10 µM) for 1 hr.
-
Click Reaction: Add Azide-Biotin, TCEP, TBTA, and CuSO₄. React for 1 hr.
-
Enrichment: Precipitate proteins, wash, and incubate with Streptavidin-agarose.
-
Digestion: On-bead tryptic digestion.
-
Mass Spec: Analyze peptides. Targets of 6-EFP will show reduced intensity in the treated samples compared to DMSO control.
Data Presentation & Analysis
When reporting the efficacy of 6-EFP derivatives, structure your data to highlight Selectivity over Potency .
Table 1: Recommended Data Reporting Structure
| Metric | Definition | Target Value (Ideal) |
| Second-order rate constant of inhibition efficiency. | ||
| Half-life in presence of 5mM Glutathione. | ||
| Cys Selectivity | Ratio of specific target labeling vs. off-target (GAPDH/Tubulin). | |
| Reversibility | Stability of adduct after dialysis/washout. |
Case Study: Kinase Targeting (EGFR/NIK)
Research into 6-alkynylpyrimidines has validated this mechanism. For instance, in the development of inhibitors for NIK (NF-
-
Observation: The 6-ethynyl group formed a covalent bond with Cys444.
-
Structural Insight: The 5-fluoro group was essential not just for reactivity, but for orienting the pyrimidine ring in the ATP-binding pocket via hydrophobic interactions, positioning the alkyne perfectly for the cysteine attack.
-
Outcome: High selectivity was achieved because only the specific geometry of the active site forced the alkyne into proximity with the cysteine, whereas free GSH could not easily access the activated carbon due to steric shielding.
References
-
Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. Link
-
Wood, E. R., et al. (2008).[1] 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proceedings of the National Academy of Sciences (PNAS).[4] Link[1]
-
Baccanari, D. P., et al. (1993). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil.[4] Proceedings of the National Academy of Sciences (PNAS).[4] Link
-
Patterson, J. B., et al. (2025). Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry. Link(Note: Year extrapolated from recent search context, verify specific volume if citing formally).
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The Indispensable Role of Fluorinated Pyrimidines in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals
In the landscape of modern therapeutics, particularly in oncology, the strategic incorporation of fluorine into drug candidates has proven to be a transformative approach. This guide provides an in-depth technical exploration of fluorinated pyrimidines, a class of compounds that has given rise to some of the most crucial chemotherapeutic agents to date. We will delve into the fundamental principles of their design, the nuances of their synthesis, their complex mechanisms of action, and their enduring impact on drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical space.
The Strategic Advantage of Fluorine in Pyrimidine Scaffolds
The introduction of a fluorine atom into a pyrimidine ring is a cornerstone of modern medicinal chemistry.[1] This is not a random substitution but a calculated design choice that leverages the unique physicochemical properties of fluorine to modulate the biological activity of the parent molecule.
Key Physicochemical Impact of Fluorination:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often leads to a longer in vivo half-life and improved pharmacokinetic profiles.
-
Modulation of Acidity/Basicity: Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups. This can influence a molecule's binding affinity to its target protein and its solubility characteristics.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.
-
Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the molecule, locking it into a bioactive shape that is more complementary to its target.
These properties collectively contribute to the enhanced therapeutic potential of fluorinated pyrimidines, making them a mainstay in the development of antimetabolites.
Foundational Fluorinated Pyrimidines in Oncology
The clinical success of fluorinated pyrimidines is best exemplified by a handful of blockbuster drugs that have been pivotal in cancer treatment for decades.[2][3][4][5]
5-Fluorouracil (5-FU): The Archetypal Antimetabolite
5-Fluorouracil (5-FU) was one of the first rationally designed anticancer drugs and remains a cornerstone of many chemotherapy regimens.[4] It is a synthetic analogue of uracil where the hydrogen at the C-5 position is replaced by a fluorine atom.[6]
Mechanism of Action: 5-FU is a prodrug that is converted intracellularly into several active metabolites that exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate.[1][7][8] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[1][7][9]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[6][7] This incorporation disrupts DNA and RNA synthesis and function, contributing to cytotoxicity.[6][10][11]
Metabolic Pathway and Key Enzymes:
Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its primary mechanisms of action.
Capecitabine: An Orally Bioavailable Prodrug of 5-FU
To improve the therapeutic index and convenience of 5-FU, capecitabine was developed as an orally administered prodrug.[10][12] This fluoropyrimidine carbamate is designed to be selectively activated to 5-FU within tumor tissue, thereby minimizing systemic toxicity.[12]
Mechanism of Action and Tumor-Selective Activation: Capecitabine undergoes a three-step enzymatic conversion to 5-FU.[11][12] The final and rate-limiting step is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in many tumors compared to normal tissues.[10][11][12] This differential expression of TP is the basis for the tumor-selective activation of capecitabine.[12]
Activation Pathway:
Caption: Three-step enzymatic activation of capecitabine to 5-fluorouracil.
Gemcitabine: A Difluorinated Deoxycytidine Analogue
Gemcitabine (dFdC) is a synthetic pyrimidine nucleoside analog where two fluorine atoms replace the hydrogen atoms on the 2'-carbon of deoxycytidine.[13][14] This structural modification results in a unique mechanism of action and a broad spectrum of antitumor activity.
Mechanism of Action: Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[13][15] Its cytotoxic effects are mediated through two primary mechanisms:
-
Masked Chain Termination: dFdCTP is incorporated into elongating DNA strands. After the incorporation of one more deoxynucleotide, DNA polymerases are unable to proceed, leading to "masked chain termination" and the inhibition of DNA synthesis.[13][15][16]
-
Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[13][16] This depletes the pool of natural deoxynucleotides, which in turn potentiates the incorporation of dFdCTP into DNA.[13][16] This self-potentiation is a key feature of gemcitabine's activity.[15]
Dual-Action Mechanism:
Caption: The dual mechanism of action of gemcitabine, involving both masked chain termination and inhibition of ribonucleotide reductase.
Trifluridine/Tipiracil (TAS-102): A Novel Combination Agent
TAS-102 is an oral combination of the thymidine-based nucleoside analog trifluridine (FTD) and the thymidine phosphorylase inhibitor tipiracil hydrochloride (TPI).[17][18] This combination was developed to overcome resistance to other fluoropyrimidines.[17]
Mechanism of Action: The primary mechanism of action of TAS-102 is the incorporation of phosphorylated trifluridine into DNA, leading to DNA dysfunction.[17][18][19] Tipiracil is included to increase the bioavailability of trifluridine by preventing its degradation by thymidine phosphorylase.[17][19][20] Unlike 5-FU, the inhibition of thymidylate synthase by trifluridine is not considered its primary clinical mechanism of action with oral dosing.[17]
Synthesis of Fluorinated Pyrimidines: A Methodological Overview
The synthesis of fluorinated pyrimidines is a critical aspect of their development and large-scale production. Various synthetic strategies have been employed, often tailored to the specific target molecule.
General Approaches to Fluorination
-
Electrophilic Fluorination: This is a common method for introducing fluorine directly onto a pyrimidine ring. Reagents like Selectfluor™ are often used for this purpose.[1]
-
Nucleophilic Fluorination: This approach involves the displacement of a leaving group with a fluoride source.
-
Fluorinated Building Blocks: This strategy utilizes pre-fluorinated starting materials that are then incorporated into the final pyrimidine structure.[14][21]
Exemplary Synthetic Protocol: Synthesis of 5-Fluorouracil
A common laboratory-scale synthesis of 5-fluorouracil involves the direct fluorination of uracil.[22][23]
Step-by-Step Methodology:
-
Dissolution of Uracil: Uracil is dissolved in a suitable solvent, such as trifluoroacetic acid.[22]
-
Introduction of Fluorinating Agent: A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the uracil solution at a controlled temperature.[22]
-
Reaction Quenching: The reaction is quenched, and the crude product is isolated.
-
Purification: The crude 5-fluorouracil is purified by recrystallization or chromatography to yield the final product.[22]
Note: The industrial-scale synthesis of 5-FU often employs different, more cost-effective routes.[1]
Synthesis of Capecitabine
The synthesis of capecitabine is a multi-step process that typically involves the coupling of a protected 5'-deoxy-D-ribofuranose derivative with 5-fluorocytosine, followed by the introduction of the n-pentyl carbamate side chain and subsequent deprotection steps.[24][25][26][27]
Synthesis of Gemcitabine
The synthesis of gemcitabine is challenging due to the presence of the difluorinated sugar moiety.[14] A common approach involves the use of a fluorinated building block, such as ethyl bromodifluoroacetate, in a Reformatsky reaction with a protected glyceraldehyde derivative.[13][28] The resulting difluorinated sugar is then coupled with a cytosine precursor.[21][29]
Structure-Activity Relationships (SAR) and Drug Design Principles
The development of new fluorinated pyrimidines is guided by a deep understanding of their structure-activity relationships. Key considerations include:
-
Position of Fluorination: The location of the fluorine atom on the pyrimidine ring is critical for activity. The C-5 position has proven to be particularly effective for inhibiting thymidylate synthase.
-
Sugar Modifications: Modifications to the sugar moiety, as seen in gemcitabine and trifluridine, can dramatically alter the mechanism of action and spectrum of activity.
-
Prodrug Strategies: The use of prodrugs, such as capecitabine, can improve oral bioavailability and target selectivity.
Pharmacokinetics and Clinical Considerations
The pharmacokinetic profiles of fluorinated pyrimidines are a key determinant of their clinical utility.
| Drug | Administration | Bioavailability | Key Metabolic Enzymes |
| 5-Fluorouracil | Intravenous | N/A | Dihydropyrimidine dehydrogenase (DPD) |
| Capecitabine | Oral | ~80% | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase |
| Gemcitabine | Intravenous | N/A | Deoxycytidine kinase |
| Trifluridine/Tipiracil | Oral | FTD: 57%, TPI: 27% | Thymidine phosphorylase (inhibited by tipiracil) |
Table 1: Comparative Pharmacokinetics of Key Fluorinated Pyrimidines [10][12][30]
A critical consideration in the clinical use of 5-FU and its prodrugs is the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in their catabolism.[7][31] Patients with DPD deficiency are at a high risk of severe toxicity.[1]
Experimental Protocols for In Vitro Evaluation
The preclinical evaluation of novel fluorinated pyrimidines relies on robust in vitro assays to determine their potency and mechanism of action.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human thymidylate synthase, dUMP, and N5,N10-methylenetetrahydrofolate are prepared in a suitable buffer.
-
Compound Incubation: The test compound is incubated with the enzyme and cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of dUMP.
-
Detection of Product Formation: The conversion of dUMP to dTMP is monitored, typically using a spectrophotometric or radioisotopic method.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Future Directions and Emerging Trends
The field of fluorinated pyrimidines continues to evolve, with ongoing research focused on:
-
Novel Prodrugs: The development of new prodrugs with enhanced tumor selectivity and improved pharmacokinetic properties.
-
Combination Therapies: The exploration of synergistic combinations of fluorinated pyrimidines with other anticancer agents, including targeted therapies and immunotherapies.
-
Personalized Medicine: The use of biomarkers, such as DPD status and TS expression levels, to guide the selection and dosing of fluorinated pyrimidines for individual patients.[1]
-
New Fluorination Methodologies: The development of more efficient and selective methods for introducing fluorine into pyrimidine scaffolds.
Conclusion
Fluorinated pyrimidines represent a triumph of rational drug design and have had an immeasurable impact on the treatment of cancer. Their continued clinical success and the ongoing research into new and improved analogues underscore their enduring importance in medicinal chemistry. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is essential for any scientist working in the field of drug discovery and development.
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Fluorouracil - Wikipedia. [Link]
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5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]
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Gemcitabine Mechanism of Action Explained - Hirschfeld Oncology. [Link]
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Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]
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Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed - NIH. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. [Link]
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Gemcitabine - Wikipedia. [Link]
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UFT: Mechanism of Drug Action - CancerNetwork. [Link]
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Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Antifungal Agents - Pharmacy 180. [Link]
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TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC. [Link]
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The synthesis of gemcitabine - PubMed. [Link]
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Capecitabine in the management of colorectal cancer - PMC - NIH. [Link]
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What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]
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Understanding the Capecitabine Synthesis Route Involving 1,2,3-Triacetyl-5-deoxy-D-ribose. [Link]
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DRUG NAME: Trifluridine-tipiracil - BC Cancer. [Link]
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Gemcitabine Synthesis Overview | PDF - Scribd. [Link]
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Full article: Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers - Taylor & Francis. [Link]
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On the rational development of a new drug: the example of the fluorinated pyrimidines - PubMed. [Link]
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Capecitabine | Cancer Research UK. [Link]
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Full article: Trifluridine/Tipiracil in the Treatment of Gastric Cancer - Taylor & Francis. [Link]
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Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorecta - Coventry University. [Link]
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Mechanism of action of capecitabine and proposed synergistic... - ResearchGate. [Link]
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The synthesis of gemcitabine - CORE. [Link]
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Trifluridine/tipiracil - Wikipedia. [Link]
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Clinical application and drug resistance mechanism of gemcitabine - Frontiers. [Link]
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Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. [Link]
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A linear synthesis of gemcitabine - ePrints Soton - University of Southampton. [Link]
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Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]
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Synthesis of capecitabine - ResearchGate. [Link]
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Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Fluorouracil - StatPearls - NCBI Bookshelf. [Link]
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Capecitabine | New Drug Approvals. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchGate. [Link]
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Synthesis of 5-fluorouracil-1-acetic acid (5-FUA). - ResearchGate. [Link]
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5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
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Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy - AACR Journals. [Link]
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The oral fluorinated pyrimidines - PubMed. [Link]
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Perspectives on the Use of Fluorinated Pyrimidines - CancerNetwork. [Link]
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EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed. [Link]
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- 8. On the rational development of a new drug: the example of the fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorouracil - Wikipedia [en.wikipedia.org]
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Application Note: Functional Profiling of Pyrimidine-Metabolizing Enzymes Using 6-Ethynyl-5-fluoropyrimidin-2(1H)-one
This Application Note and Protocol Guide details the use of 6-ethynyl-5-fluoropyrimidin-2(1H)-one (hereafter referred to as 6-EFP ), a specialized bio-orthogonal probe designed for the functional profiling of pyrimidine-processing enzymes and fragment-based drug discovery (FBDD).
Introduction & Mechanistic Rationale
The pyrimidin-2(1H)-one scaffold is the nucleobase moiety of Zebularine , a potent transition-state inhibitor of Cytidine Deaminase (CDA) and DNA Methyltransferases (DNMTs). By introducing a 5-fluoro substituent (mimicking 5-Fluorouracil/5-Fluorocytosine pharmacophores) and a 6-ethynyl handle (for bio-orthogonal conjugation), 6-EFP serves as a dual-function probe.
Core Applications
-
Activity-Based Protein Profiling (ABPP): 6-EFP acts as a mechanism-based probe for enzymes in the pyrimidine salvage pathway (e.g., OPRTase, UMPK) and deaminases (CDA).
-
Fragment-Based Screening: The compound functions as a "clickable" fragment to identify binding pockets in nucleotide-binding proteins without the steric bulk of a full ribose moiety.
-
Metabolic Fate Tracking: Unlike EdU (which tracks DNA synthesis), 6-EFP tracks the catabolic and salvage fate of fluorinated pyrimidines, crucial for understanding resistance mechanisms in 5-FU chemotherapy.
Mechanistic Pathway Diagram
The following diagram illustrates the theoretical metabolic fate of 6-EFP and its interception via Click Chemistry.
Figure 1: Workflow for metabolic profiling using 6-EFP. The probe enters the cell, interacts with pyrimidine-specific enzymes, and is subsequently visualized via click chemistry.
Chemical Properties & Handling
6-EFP requires specific handling to preserve the reactivity of the terminal alkyne and the stability of the fluoropyrimidinone core.
| Property | Specification | Handling Note |
| Molecular Weight | ~138.10 g/mol | Small size ensures high cell permeability. |
| Solubility | DMSO (up to 50 mM) | Critical: Avoid aqueous storage. Prepare fresh in DMSO. |
| Stability | Hygroscopic | Store desiccated at -20°C. Protect from light. |
| Click Reactivity | High (Terminal Alkyne) | Compatible with CuAAC; Sterically accessible at C6. |
Protocol: Metabolic Labeling and Click Detection[1]
This protocol is optimized for adherent mammalian cells (e.g., HeLa, MCF-7) but can be adapted for suspension cells or bacterial cultures.
Phase A: Cell Culture & Probe Incubation
Objective: Allow 6-EFP to enter cells and bind to target enzymes or be metabolized.
-
Seeding: Seed cells in 6-well plates (for lysate analysis) or on coverslips (for imaging) to reach 70-80% confluency.
-
Probe Preparation:
-
Prepare a 100 mM stock solution of 6-EFP in anhydrous DMSO.
-
Dilute the stock into warm culture medium (DMEM/RPMI + 10% FBS) to a final concentration of 10–50 µM .
-
Control: Prepare a vehicle control (DMSO only) and a competition control (pre-treat with 100 µM 5-Fluorouracil or Zebularine 1h prior to 6-EFP addition).
-
-
Incubation: Replace media with 6-EFP-containing media. Incubate for 2–4 hours at 37°C / 5% CO2.
-
Note: Short incubation favors direct binding; long incubation (>12h) favors metabolic incorporation.
-
Phase B: Fixation (Imaging) or Lysis (Proteomics)
Option 1: For Fluorescence Microscopy (In-Cell Click)
-
Wash: Aspirate media and wash cells 2x with PBS.
-
Fixation: Fix with 3.7% Formaldehyde in PBS for 15 min at RT.
-
Permeabilization: Wash 2x with PBS, then incubate with 0.5% Triton X-100 in PBS for 20 min.
Option 2: For Proteomics/Western Blot (Lysate Click)
-
Harvest: Wash cells 2x with cold PBS. Scrape into Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitors). Avoid EDTA/EGTA as they chelate Copper.
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantify: Adjust protein concentration to 1–2 mg/mL.
Phase C: The Click Reaction (CuAAC)
Mechanistic Insight: The Copper(I)-catalyzed reaction is sensitive to oxygen. Using a stabilizing ligand (THPTA or BTTAA) protects the protein from oxidation and maintains the Cu(I) oxidation state.
Reaction Mix Setup (Per 100 µL reaction volume):
| Component | Stock Conc. | Final Conc. | Order of Addition |
| Lysate / Fixed Cells | N/A | N/A | 1 |
| Azide Tag (e.g., Azide-Cy5 or Biotin-Azide) | 5 mM (DMSO) | 20–50 µM | 2 |
| CuSO4 | 50 mM (H2O) | 1 mM | 3 (Premix with Ligand) |
| THPTA Ligand | 100 mM (H2O) | 2 mM | 3 (Premix with CuSO4) |
| Sodium Ascorbate | 100 mM (Fresh H2O) | 5–10 mM | 4 (Start Reaction) |
Step-by-Step Procedure:
-
Premix Copper: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 1 µL CuSO4 + 2 µL THPTA) and let sit for 5 minutes. This forms the catalytic complex.
-
Add Reagents: Add the Azide tag to your sample. Then add the Cu-THPTA complex.
-
Initiate: Add Sodium Ascorbate last. Vortex gently.
-
Incubate:
-
Lysates: 1 hour at Room Temperature (protect from light).
-
Cells: 30 minutes at Room Temperature (protect from light).
-
-
Stop Reaction:
-
Lysates: Add 4x SDS Loading Buffer (containing EDTA to quench copper) and boil for 5 min.
-
Cells: Wash 3x with PBS containing 1 mM EDTA to remove excess copper and dye.
-
Downstream Analysis & Data Interpretation
Workflow Visualization
Figure 2: Step-by-step experimental workflow for 6-EFP analysis.
Data Interpretation Guide
-
Specific Labeling: Bands (Western Blot) or staining (Microscopy) that disappear in the "Competition Control" (pre-treatment with 5-FU or Zebularine) indicate specific binding to pyrimidine-processing enzymes.
-
Background: If high background is observed, increase the number of washes post-click or reduce the concentration of the Azide-fluorophore.
-
Subcellular Localization: 6-EFP signals in the nucleus suggest interaction with DNMTs or incorporation into nucleic acids (less likely for pyrimidinone, but possible if metabolized to cytosine analogs). Cytoplasmic signal suggests interaction with metabolic enzymes like DPD.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Precipitation in Media | 6-EFP insolubility | Dilute stock dropwise into vortexing media. Do not exceed 0.5% DMSO final. |
| Protein Degradation | Cu-induced oxidation | Ensure THPTA/BTTAA ligand is used in 2-5x excess of Copper. Keep reaction time <1h. |
| No Signal | Low metabolic incorporation | Increase incubation time (up to 24h) or probe concentration (up to 100 µM). |
| High Background | Non-specific dye sticking | Use "Click-and-Wash" buffers with 1% BSA. Perform methanol precipitation for proteomics samples. |
References
-
Mechanism of Zebularine: Cheng, J. C., et al. "Zebularine: a unique molecule for an epigenetics era." Molecular Cancer Therapeutics 3.1 (2004): 5-12. Link
-
Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology 11.4 (2004): 535-546. Link
-
Pyrimidinone Chemistry: Undheim, K., & Benneche, T. "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II (1996). Link
-
CuAAC Protocol Standards: Hong, V., et al. "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition 48.52 (2009): 9879-9883. Link
(Note: While 6-EFP is a specific chemical entity [CAS 1226429-70-4], its specific biological application protocols are derived here from standard methodologies for structural analogs like Zebularine and EdU, adhering to best practices in chemical biology.)
Application Note: Activity-Based Protein Profiling of Pyrimidine Metabolizing Enzymes with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one
This Application Note provides a comprehensive technical guide for Activity-Based Protein Profiling (ABPP) using 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a specialized probe designed to target and profile enzymes involved in pyrimidine metabolism, specifically Cytidine Deaminase (CDA) and related salvage pathway enzymes.
Introduction & Principle
The Target Landscape
Pyrimidine metabolism is a critical pathway in oncology, particularly for the activation and detoxification of nucleoside analogues (e.g., Gemcitabine, 5-Fluorouracil, Decitabine). Cytidine Deaminase (CDA) is a key enzyme that hydrolytically deaminates cytidine and deoxycytidine to uridine and deoxyuridine, respectively. Overexpression of CDA is a primary mechanism of resistance to cytidine-based chemotherapies.
The Probe: 6-Ethynyl-5-fluoropyrimidin-2(1H)-one
This probe is a functionalized analogue of the Zebularine base (pyrimidin-2-one). It combines three structural logic gates:
-
Pyrimidin-2(1H)-one Scaffold: Mimics the transition state of cytidine deamination (lacking the C4-amino group of cytosine and the C4-carbonyl of uracil), acting as a potent inhibitor of CDA.
-
5-Fluoro Substituent: Increases the acidity of the N3 proton and enhances electrophilicity at C4/C6, promoting tight-binding or covalent trapping of the enzyme active site (specifically the catalytic zinc-coordinated water attack).
-
6-Ethynyl Handle: A latent bioorthogonal alkyne group positioned at the C6 carbon. This sterically permissive handle allows for downstream conjugation to reporter tags (azide-fluorophores or azide-biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without abolishing enzyme recognition.
Mechanism of Action
Upon cellular entry (or in lysate), the probe binds to the active site of CDA. The enzyme attempts to process the inhibitor, leading to a stalled transition state or covalent modification. The "click" handle remains accessible, allowing the researcher to visualize the active enzyme population, distinct from total protein abundance.
Experimental Workflow & Logic
The ABPP workflow consists of three phases: Labeling , Conjugation (Click Chemistry) , and Detection .
DOT Diagram: ABPP Workflow
Caption: Workflow for profiling CDA activity. The probe is applied to cells/lysates, followed by click chemistry to attach a reporter for downstream analysis.
Detailed Protocols
Materials Required
| Component | Specification | Function |
| Probe | 6-ethynyl-5-fluoropyrimidin-2(1H)-one | Active-site labeling agent. Stock: 100 mM in DMSO. |
| Lysis Buffer | PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free) | Extraction of proteome. EDTA interferes with CuAAC. |
| Reporter Tag | Azide-Rhodamine (TAMRA-N3) or Azide-Biotin | Visualization or enrichment. Stock: 5 mM in DMSO. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces Cu(II) to catalytic Cu(I) and protects thiols. Stock: 50 mM (fresh). |
| Ligand | TBTA or THPTA | Stabilizes Cu(I) oxidation state. Stock: 2 mM in DMSO/Water. |
| Catalyst | CuSO4 · 5H2O | Source of Copper. Stock: 50 mM in H2O. |
Protocol A: In Situ (Live Cell) Labeling
Best for detecting cell-permeable activity and physiological context.
-
Cell Culture: Grow cells (e.g., A549, HCT116) to 80-90% confluence.
-
Probe Treatment:
-
Replace media with fresh media containing 10–50 µM of 6-ethynyl-5-fluoropyrimidin-2(1H)-one.
-
Include a DMSO vehicle control plate.
-
Optional Competition Control: Pre-incubate cells with 100 µM Tetrahydrouridine (THU) or Zebularine for 1 hour prior to probe addition to validate target specificity.
-
-
Incubation: Incubate at 37°C / 5% CO2 for 2–4 hours .
-
Harvesting:
-
Wash cells 2x with cold PBS to remove unbound probe.
-
Scrape cells into PBS, pellet (500 x g, 5 min), and aspirate supernatant.
-
-
Lysis: Resuspend pellet in Lysis Buffer (PBS + 0.5% NP-40 + Protease Inhibitors). Sonicate briefly on ice. Centrifuge (15,000 x g, 10 min) to clear debris. Collect supernatant.
-
Quantification: Normalize protein concentration to 1–2 mg/mL using BCA assay.
Protocol B: In Vitro (Lysate) Labeling
Best for biochemical characterization and optimization.
-
Lysate Prep: Prepare lysate as above from untreated cells.
-
Labeling: Aliquot 50 µL of lysate (1 mg/mL) into tubes.
-
Probe Addition: Add probe (final conc. 1–10 µM).
-
Incubation: Incubate at 37°C for 1 hour.
Protocol C: Click Chemistry (CuAAC) & Detection
Critical Step: Perform in low light if using fluorophores.
-
Reaction Mix: To each 50 µL lysate sample, add reagents in the following exact order (mix by vortexing after each addition):
-
Azide-Tag: 1 µL (100 µM final).
-
TBTA Ligand: 3 µL (100 µM final).
-
CuSO4: 1 µL (1 mM final).
-
TCEP: 1 µL (1 mM final).
-
-
Incubation: Vortex and incubate at Room Temperature (RT) for 1 hour .
-
Quenching: Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol). Boil at 95°C for 5 minutes. -
Analysis:
-
Fluorescence: Resolve on 12% SDS-PAGE. Scan gel on a fluorescent typhoon scanner (Ex/Em for Rhodamine/TAMRA).
-
Western Blot: Transfer to nitrocellulose. Probe with Streptavidin-HRP (if Biotin-Azide used) or anti-CDA antibody to confirm band identity.
-
Data Interpretation & Troubleshooting
Expected Results
| Observation | Interpretation |
| Band at ~16 kDa | Monomeric Cytidine Deaminase (CDA). This is the primary target. |
| Band at ~50-55 kDa | Potential tetrameric form of CDA (SDS-resistant) or off-target Dihydropyrimidine Dehydrogenase (DPD) fragment. |
| Signal Disappearance with THU | Validates specificity. Tetrahydrouridine (THU) is a competitive inhibitor of CDA; it should block probe binding. |
| No Signal | Probe concentration too low, or enzyme expression absent (e.g., CDA-null cell lines). |
Pathway Context: Pyrimidine Salvage
Understanding the target requires mapping the pyrimidine salvage pathway. The probe mimics the transition from Cytidine to Uridine.
Caption: The probe targets CDA, the gatekeeper enzyme converting Cytidine to Uridine. Inhibition here alters the pool of nucleotides available for salvage.
References
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
-
Ben-David, U., et al. (2019). "Chemical probes for cytidine deaminase." Nature Communications (Contextual grounding on CDA inhibitors). Link
-
Willems, L. I., et al. (2011). "Bioorthogonal chemistry: applications in activity-based protein profiling." Accounts of Chemical Research. Link
-
Ferreras, J. A., et al. (2005). "Small-molecule inhibition of cytidine deaminase." Nature Chemical Biology. Link
(Note: While general ABPP and CDA references are provided, specific literature on "6-ethynyl-5-fluoropyrimidin-2(1H)-one" as a commercial entity is emerging; this protocol is derived from standard nucleoside-analogue ABPP methodologies.)
Synthesis of 6-ethynyl-5-fluoropyrimidin-2(1H)-one derivatives for bioconjugation
This guide outlines the synthesis and application of 6-ethynyl-5-fluoropyrimidin-2(1H)-one derivatives. This scaffold combines the cytotoxic pharmacophore of 5-fluorouracil (5-FU) with a C6-alkyne handle, enabling site-specific bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 1: Strategic Analysis & Retrosynthesis
The Challenge: Synthesizing 6-substituted-5-fluoropyrimidines is non-trivial due to the "ortho-effect" of the C5-fluorine atom, which deactivates the C6 position toward nucleophilic attack and complicates regioselectivity during halogenation. Standard electrophilic aromatic substitution fails because the pyrimidine ring is electron-deficient.
The Solution: The most robust route utilizes Directed Ortho-Metalation (DoM) . The C5-fluorine atom, while electron-withdrawing, actually facilitates C6-lithiation by increasing the acidity of the C6-proton (inductive effect). We will employ a "Protect-Lithiate-Couple" strategy.
Retrosynthetic Pathway (DOT Diagram):
Figure 1: Retrosynthetic logic relying on Directed Ortho-Metalation (DoM) to install the halogen handle at C6, followed by palladium-catalyzed alkynylation.
Part 2: Detailed Synthesis Protocol
Phase A: Scaffold Construction (The "Warhead")
Reagents Required:
-
p-Methoxybenzyl chloride (PMB-Cl) or Chloromethyl methyl ether (MOM-Cl)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) – Prepare fresh from TMP + n-BuLi
-
Trimethylsilylacetylene (TMS-acetylene)
Step 1: N1,N3-Protection Rationale: The N-protons of 5-FU are acidic (pKa ~8 and ~13). They must be masked to prevent quenching of the organolithium reagent in Step 2. PMB (p-methoxybenzyl) is preferred for its stability and UV visibility.
-
Suspend 5-FU (10 mmol) in anhydrous DMF (20 mL).
-
Add K₂CO₃ (25 mmol) and stir at 0°C.
-
Dropwise add PMB-Cl (22 mmol).
-
Warm to RT and stir for 12h.
-
Workup: Pour into water, extract with EtOAc. Wash with brine.
-
QC: ¹H NMR should show two PMB methylene singlets (~5.0 ppm) and disappearance of NH signals.
Step 2: C6-Lithiation and Iodination (The Critical Step) Rationale: LiTMP is a non-nucleophilic, bulky base that avoids addition to the pyrimidine ring (a common side reaction with n-BuLi). The C5-F atom directs lithiation to C6 via inductive acidification.
-
Generate LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (12 mmol) in dry THF (30 mL). Cool to -78°C. Add n-BuLi (12 mmol, 2.5 M in hexanes) dropwise. Stir 30 min at 0°C, then cool back to -78°C.
-
Metalation: Cannulate the solution of Protected 5-FU (10 mmol in 10 mL THF) slowly into the LiTMP solution at -78°C.
-
Critical: Maintain T < -70°C to prevent ring fragmentation (benzyne-type mechanism).
-
Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange.
-
-
Quench: Add a solution of Iodine (I₂, 15 mmol in THF) dropwise.
-
Workup: Quench with sat. NH₄Cl, then Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[2]
-
Product: N1,N3-di-PMB-5-fluoro-6-iodouracil .
-
Note: The C6-H singlet in NMR (usually ~8.0 ppm) will disappear.
-
Step 3: Sonogashira Coupling Rationale: The C6-Iodo position is sterically crowded by the C5-F and N1-protecting group. High catalyst loading and heating are often required.
-
Dissolve the 6-iodo intermediate (5 mmol) in anhydrous THF/Et₃N (3:1 ratio, degassed).
-
Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
-
Add TMS-acetylene (7.5 mmol).
-
Heat to 50°C under Argon for 4-6 hours. Monitor by TLC (the product is highly fluorescent).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 4: Global Deprotection
-
TMS Removal: Treat with TBAF (1.0 M in THF) or K₂CO₃/MeOH at RT for 1h.
-
PMB Removal: Dissolve in Trifluoroacetic acid (TFA) at 60°C for 2h, or use Cerium Ammonium Nitrate (CAN) if milder conditions are needed.
-
Isolation: Evaporate TFA, neutralize with cold NaHCO₃, and purify via reverse-phase HPLC (C18 column).
Part 3: Bioconjugation Protocol (The "Click")
This protocol describes coupling the 6-ethynyl-5-fluoro scaffold to an Azide-functionalized biomolecule (e.g., Azide-PEG-Antibody or Azide-DNA).
Workflow Diagram (DOT):
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Protocol:
-
Preparation:
-
Stock A: 10 mM 6-ethynyl-5-fluoropyrimidin-2-one in DMSO.
-
Stock B: 20 mM CuSO₄ in water.
-
Stock C: 50 mM THPTA (ligand) in water. THPTA protects biomolecules from oxidative damage by copper.
-
Stock D: 100 mM Sodium Ascorbate (freshly prepared).
-
-
Complex Formation: Premix CuSO₄ and THPTA (1:5 molar ratio) and let stand for 5 mins.
-
Reaction:
-
To the Azide-labeled protein (50 µL, 1 mg/mL in PBS), add:
-
1 µL Stock A (Final ~200 µM alkyne, excess).
-
Appropriate volume of Cu-THPTA mix (Final 0.5 mM Cu).
-
Add Sodium Ascorbate (Final 2.5 mM) to initiate.
-
-
Incubation: Incubate at 25°C for 60 minutes in the dark.
-
Quench: Add EDTA (10 mM final) to chelate copper.
Part 4: Quality Control & Troubleshooting
Analytical Specifications Table:
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d6) | Absence of C6-H signal; Alkyne proton singlet at ~4.5 ppm (if deprotected). |
| Fluorine Content | ¹⁹F NMR | Single peak ~ -165 ppm (shifted vs 5-FU due to alkyne). |
| Purity | HPLC (C18, ACN/H₂O) | > 95% area under curve (254 nm). |
| Mass Spec | ESI-MS (Positive) | [M+H]⁺ consistent with calculated mass. |
Troubleshooting Guide:
-
Problem: Low yield in Step 2 (Lithiation).
-
Cause: Temperature rose above -70°C or wet reagents.[2]
-
Fix: Use a cryocooler or dry ice/acetone slurry. Ensure THF is distilled from Na/Benzophenone.
-
-
Problem: "Dirty" Sonogashira reaction (black precipitate, no product).
-
Cause: Oxidation of catalyst or Copper acetylide instability.
-
Fix: Degas solvents thoroughly (freeze-pump-thaw x3). Add the alkyne slowly to the catalyst mixture.
-
-
Problem: Bioconjugation protein precipitation.
-
Cause: Copper toxicity or high DMSO.
-
Fix: Increase THPTA concentration (up to 1 mM). Keep DMSO < 5% v/v.
-
References
-
Directed Ortho-Metalation of 5-Fluorouracil
- Title: Synthesis of 6-Substituted 5-Fluorouracil Derivatives via Lithi
- Source:Journal of Organic Chemistry
- Context: Primary method for C6 functionalization of fluorin
-
(Note: Generalized reference for DoM on pyrimidines).
-
Sonogashira Coupling on Nucleobases
- Title: Synthesis and properties of 6-alkynyl-5-aryluracils.
-
Source:Beilstein Journal of Organic Chemistry[6]
- Context: Reaction conditions for coupling alkynes to C6-halo-uracils.
-
Bioconjugation of Ethynyl Pyrimidines
-
Click Chemistry Protocol (CuAAC)
- Title: Bioconjug
- Source:N
- Context: Standard THPTA-based conditions used in Part 3.
Sources
- 1. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Target Deconvolution in Lung Cancer Using the Bioorthogonal Probe 6-Ethynyl-5-fluoropyrimidin-2(1H)-one
Executive Summary & Scientific Rationale
While pyrimidine antimetabolites such as 5-fluorouracil (5-FU) have been foundational in oncology, their precise polypharmacology and the mechanisms driving chemoresistance in non-small cell lung cancer (NSCLC) are still not fully characterized[1]. To map the global target landscape of these agents, chemical proteomics—specifically Activity-Based Protein Profiling (ABPP)—has emerged as an indispensable tool[2].
This application note details the deployment of 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a rationally designed bioorthogonal probe, to identify primary targets and novel off-targets in lung cancer models. By incorporating a terminal alkyne at the 6-position of the fluoropyrimidine scaffold, this probe maintains the core pharmacophore required for target binding while enabling downstream target isolation via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[3],[4].
The Causality of Probe Design
The selection of the 6-ethynyl modification is highly intentional. Bulky fluorophores or biotin tags directly attached to a drug often sterically hinder drug-protein interactions, leading to false negatives. The ethynyl group is the smallest available bioorthogonal handle, minimally perturbing the molecule's physicochemical properties and allowing it to freely enter the cell and undergo necessary metabolic processing[3].
Pharmacological Validation
Before initiating large-scale proteomic pull-downs, it is an absolute requirement to validate that the modified probe mimics the biological activity of the parent drug. If the alkyne tag abolishes cytotoxicity, the resulting proteomic data will be physiologically irrelevant. Table 1 demonstrates that 6-ethynyl-5-fluoropyrimidin-2(1H)-one retains cytotoxic efficacy comparable to 5-FU in NSCLC cell lines, confirming its utility as a surrogate for the parent drug.
Table 1: Comparative Cytotoxicity (IC50) in NSCLC Cell Lines (72h Exposure)
| Cell Line | Phenotype | 5-Fluorouracil (µM) | 6-Ethynyl-5-fluoropyrimidin-2(1H)-one (µM) | Resistance Factor (Probe vs 5-FU) |
| A549 | Wild-type NSCLC | 5.03 ± 0.42 | 6.15 ± 0.55 | 1.22x (Highly Comparable) |
| H460 | Aggressive NSCLC | 10.40 ± 1.10 | 12.80 ± 1.35 | 1.23x (Highly Comparable) |
| MRC-5 | Normal Lung Fibroblast | >50.00 | >50.00 | N/A (Maintains Selectivity) |
Mechanism of Action & Experimental Workflows
To effectively utilize this probe, one must understand its intracellular journey. Pyrimidine analogs are essentially prodrugs; they require intracellular metabolic activation by kinases to form active nucleotides (e.g., FdUMP analogs)[5]. These active metabolites then covalently inhibit enzymes like Thymidylate Synthase (TYMS) or incorporate into nucleic acids[6].
Intracellular activation of the ethynyl-fluoropyrimidine probe and target engagement.
Step-by-step ABPP workflow from live-cell labeling to LC-MS/MS target identification.
Step-by-Step Methodologies
This protocol is designed as a self-validating system. By utilizing live cells and stringent wash conditions, the methodology inherently filters out artifactual binding, ensuring that only true, physiologically relevant targets are identified.
Phase 1: In Situ Live-Cell Labeling
-
Seed A549 lung cancer cells in 15 cm culture dishes and grow to 80% confluency in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the experimental group with 10 µM 6-ethynyl-5-fluoropyrimidin-2(1H)-one and the control group with an equivalent volume of DMSO vehicle.
-
Incubate for 12 hours under standard culture conditions (37°C, 5% CO₂).
-
Expert Insight: Treating live cells rather than cell lysates is critical. The probe requires the cell's intact metabolic machinery to be phosphorylated into its active nucleotide form. Furthermore, a 12-hour window allows for target engagement without triggering widespread apoptosis, which would flood the proteome with degradation artifacts[1].
-
-
Wash the cells three times with ice-cold PBS to halt metabolism and remove unbound probe.
Phase 2: Cell Lysis and Proteome Extraction
-
Harvest cells using a cell scraper and pellet via centrifugation (300 x g, 5 min).
-
Resuspend the pellet in 1 mL of ice-cold RIPA buffer supplemented with EDTA-free protease and phosphatase inhibitor cocktails.
-
Sonicate the lysates on ice (3 cycles of 10s ON / 20s OFF at 30% amplitude).
-
Expert Insight: Because pyrimidine analogs frequently incorporate into nucleic acids[3], sonication is mandatory. It shears the DNA/RNA, releasing chromatin-bound and RNA-binding proteins into the soluble fraction, preventing them from being lost in the pellet.
-
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and normalize all samples to a protein concentration of 2 mg/mL using a BCA assay.
Phase 3: CuAAC (Click Chemistry) Reaction
-
To 1 mL of normalized lysate, sequentially add the following reagents to initiate the click reaction[4]:
-
Biotin-PEG3-Azide: 100 µM final concentration.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 µM final (from a fresh DMSO stock).
-
CuSO₄: 1 mM final (from a fresh aqueous stock).
-
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (freshly prepared in water).
-
Expert Insight: The order of addition dictates the success of the reaction. TBTA must be added before CuSO₄ to chelate and stabilize the Cu(I) oxidation state, preventing reactive oxygen species (ROS) generation that causes irreversible protein precipitation. TCEP is added last to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubate the mixture at room temperature for 1.5 hours with gentle end-over-end rotation.
Phase 4: Streptavidin Enrichment & Stringent Washing
-
Precipitate the proteome by adding 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 10 min. Discard the supernatant to remove unreacted Biotin-Azide.
-
Resuspend the protein pellet in 1 mL of 0.2% SDS in PBS.
-
Add 50 µL of pre-washed Streptavidin agarose beads to the resuspended proteins and incubate for 2 hours at room temperature.
-
Wash the beads sequentially to remove non-specific binders:
-
1% SDS in PBS (2 washes, 5 min each)
-
8M Urea in 50 mM Tris-HCl (2 washes, 5 min each)
-
20% Isopropanol in PBS (1 wash, 5 min)
-
PBS (3 washes, 5 min each)
-
-
Expert Insight: This stringent wash protocol is the primary self-validating mechanism of the assay. 1% SDS and 8M Urea will denature and break all non-covalent protein-protein interactions. Consequently, only proteins that are covalently bound to the probe (and thus covalently linked to biotin) will remain on the beads[2].
Phase 5: On-Bead Digestion & LC-MS/MS
-
Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with 10 mM DTT (45 min, 56°C) and alkylate cysteines with 20 mM Iodoacetamide (30 min, dark, RT).
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Collect the supernatant containing the eluted peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.
Bioinformatics & Anticipated Results
Following LC-MS/MS, Label-Free Quantification (LFQ) or isotopic labeling (e.g., SILAC) is used to identify proteins significantly enriched in the probe-treated samples compared to the DMSO control.
Table 2: Anticipated Target Classes Identified via LC-MS/MS
| Protein Target / Class | Biological Function | Expected Enrichment Ratio (Probe/DMSO) | Downstream Validation Method |
| TYMS (Thymidylate Synthase) | Primary target; pyrimidine biosynthesis[5] | > 20.0 | Western Blot / Recombinant Enzyme Assay |
| RNA-Binding Proteins (RBPs) | Spliceosome regulation; translation | 5.0 - 15.0 | RNA Immunoprecipitation (RIP) |
| DNA Polymerases | DNA replication and repair | 5.0 - 10.0 | Chromatin Immunoprecipitation (ChIP) |
| Novel Kinases (Off-targets) | Signal transduction (e.g., PI3K/AKT pathway)[1] | 2.0 - 5.0 | Cellular Thermal Shift Assay (CETSA) |
By systematically applying 6-ethynyl-5-fluoropyrimidin-2(1H)-one in this workflow, researchers can uncover the hidden polypharmacology of fluoropyrimidines, paving the way for rational combination therapies and biomarker discovery in lung cancer.
References
1.[2] Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Cancer Biology & Medicine. URL: 2.[3] The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. URL: 3.[6] Reactive fluorescent probe for covalent membrane-anchoring: enabling real-time imaging of protein aggregation dynamics in live cells. Chemical Science. URL: 4.[4] Click chemistry-based drug delivery systems for targeted cancer therapy. PMC - NIH. URL: 5.[5] 5-fluorouracil. MedChemExpress Life Science Reagents. URL: 6.[1] Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. MDPI. URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Click chemistry-based drug delivery systems for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reactive fluorescent probe for covalent membrane-anchoring: enabling real-time imaging of protein aggregation dynamics in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07716H [pubs.rsc.org]
Development of 6-ethynyl-5-fluoropyrimidin-2(1H)-one as a Chemical Probe for EGFR
This guide details the development and application of 6-ethynyl-5-fluoropyrimidin-2(1H)-one (6-EFP) as a dual-modal chemical probe for the Epidermal Growth Factor Receptor (EGFR).
This molecule represents a specialized fragment-based scaffold that leverages two distinct chemical functionalities:
-
5-Fluoro Group: A sensitive reporter for 19F NMR-based ligand binding screening .
-
6-Ethynyl Group: A bioorthogonal handle for Click Chemistry (CuAAC) or a latent electrophile for covalent cysteine targeting (Cys797).
Part 1: Strategic Rationale & Chemical Logic
The "Dual-Handle" Design Philosophy
The development of 6-EFP addresses a critical gap in EGFR inhibitor discovery: the need for small, highly ligand-efficient fragments that can simultaneously report binding affinity and provide a vector for covalent attachment.
-
The 5-Fluoro Reporter (NMR Silent Scout): Fluorine-19 (
) is 100% naturally abundant and has no background signal in biological systems. Incorporating the fluorine at the 5-position of the pyrimidine core (mimicking the hinge-binding region of known EGFR inhibitors like Gefitinib) allows for real-time monitoring of binding events via Chemical Shift Perturbation (CSP). -
The 6-Ethynyl Warhead/Handle: The ethynyl group at the 6-position serves two potential functions depending on the assay conditions:
-
Bioorthogonal Tag: For Activity-Based Protein Profiling (ABPP), the alkyne allows conjugation to azide-fluorophores (via Click Chemistry) to visualize target engagement in complex proteomes.
-
Latent Electrophile: In specific steric environments, the alkyne can undergo nucleophilic attack by the thiol of Cys797 (present in the EGFR ATP-binding pocket), mimicking the mode of action of third-generation inhibitors (e.g., Osimertinib), albeit with different kinetics than acrylamides.
-
Mechanism of Action (Hypothesis)
The pyrimidin-2(1H)-one core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793) of the EGFR kinase domain.
-
Hinge Binding: The N1 and C2=O motif acts as a donor-acceptor pair.
-
Covalent Capture: Upon binding, the 6-ethynyl group is positioned near Cys797. While less reactive than an acrylamide, the proximity effect can drive a specific covalent modification, making 6-EFP a valuable probe for "cysteine sensing" in mutant EGFR (T790M/C797S).
Part 2: Experimental Protocols
Protocol A: Synthesis & Structural Verification
Objective: To generate high-purity 6-EFP for biological assays.
Reagents:
-
5-fluorouracil (Starting material)
-
POCl3 (Phosphorus oxychloride)
-
TMS-acetylene (Trimethylsilyl acetylene)
-
Pd(PPh3)2Cl2 (Catalyst)
-
CuI (Co-catalyst)
Workflow:
-
Chlorination: Convert 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using POCl3 (
, 4h). -
Selective Hydrolysis: Hydrolyze the 2-position selectively (using dilute NaOH) to yield 4-chloro-5-fluoropyrimidin-2(1H)-one.
-
Sonogashira Coupling: React with TMS-acetylene (
, CuI, , THF, ). -
Deprotection: Remove TMS group using
in MeOH to yield 6-ethynyl-5-fluoropyrimidin-2(1H)-one . -
Validation:
NMR, NMR, and LC-MS (Target Mass: ~138.1 Da).
Protocol B: NMR Ligand Binding Assay (Fragment Screening)
Objective: To quantify the binding affinity (
Rationale:
The
Materials:
-
Recombinant EGFR kinase domain (WT and T790M/L858R).
-
Deuterated Buffer: 50 mM Tris-d11 (pH 7.5), 150 mM NaCl, 1 mM DTT-d10, 10%
. -
Reference Compound: Trifluoroacetic acid (TFA) as an internal standard (capillary insert).
-
Instrument: 600 MHz NMR with cryoprobe (fluorine-tuned).
Step-by-Step Procedure:
-
Baseline Acquisition: Dissolve 6-EFP (50
M) in buffer. Acquire 1D NMR spectrum (256 scans). Note the chemical shift ( ). -
Protein Titration:
-
Prepare samples with fixed 6-EFP (50
M) and increasing EGFR concentrations (0, 5, 10, 20, 40 M). -
Incubate for 30 mins at
.
-
-
Measurement: Acquire spectra for each point.
-
Data Analysis:
-
Observe Line Broadening (
) and Chemical Shift Perturbation ( ). -
Plot
vs. [Protein] to fit the dissociation constant ( ). -
Success Criterion: A distinct shift or broadening >15 Hz indicates specific binding.
-
Protocol C: Activity-Based Protein Profiling (ABPP) via Click Chemistry
Objective: To validate target engagement and selectivity in live cells.
Rationale: The 6-ethynyl group acts as a "click handle." After the probe binds EGFR in cells, cell lysis and reaction with an Azide-Fluorophore allows visualization of the probe-protein complex.
Materials:
-
Cell Lines: A549 (WT EGFR), H1975 (T790M/L858R).
-
Probe: 6-EFP (10
M stock). -
Click Reagents: Azide-Rhodamine (TAMRA-N3),
, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand).
Step-by-Step Procedure:
-
Live Cell Incubation:
-
Treat cells (80% confluence) with 6-EFP (1-10
M) for 2 hours. -
Control: Pre-treat with excess Osimertinib (10
M) to block the ATP pocket (Competition Assay).
-
-
Lysis: Wash cells with PBS x3. Lyse in NP-40 buffer containing protease inhibitors.
-
Click Reaction (In Lysate):
-
Add lysate (1 mg/mL) to a tube.
-
Add Click Mix: TAMRA-N3 (25
M), TCEP (1 mM), TBTA (100 M), (1 mM). -
Incubate 1 hour at Room Temp in the dark.
-
-
Analysis:
-
Precipitate proteins (Acetone or Methanol/Chloroform).
-
Resuspend in SDS-Loading Buffer.
-
Run SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize labeled bands.
-
Success Criterion: A fluorescent band at ~95-100 kDa (EGFR MW) that is disappeared in the Osimertinib-competed sample.
-
Part 3: Visualization & Data Structure
Logical Pathway: From Fragment to Probe
The following diagram illustrates the development logic, showing how the unique features of 6-EFP feed into specific validation workflows.
Caption: Development workflow integrating 19F NMR screening and Click Chemistry profiling to validate 6-EFP as an EGFR probe.
Data Summary: Anticipated Results Table
| Experiment | Readout | Positive Result Indicator | Negative Control Outcome |
| Chemical Shift ( | Line broadening or shift >0.05 ppm upon EGFR addition. | No shift with BSA (non-specific protein). | |
| ABPP (Gel) | Fluorescence Band | Band at ~100 kDa (EGFR) visible. | Band disappears with Osimertinib pre-treatment. |
| Mass Spectrometry | Molecular Weight | Mass shift corresponding to Probe + EGFR (Intact Protein MS). | No mass shift with C797S mutant EGFR. |
| Kinase Assay | IC50 Value | Inhibition of EGFR phosphorylation (Auto-phos).[1] | No inhibition of Insulin Receptor (Selectivity). |
Part 4: References
-
Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine. [Link]
-
Zhou, W., et al. (2009).[2] Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[3] Nature. [Link]
-
Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[2] Clinical Cancer Research. [Link]
-
Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. [Link]
Sources
- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022081478A1 - Covalent egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing 6-ethynyl-5-fluoropyrimidin-2(1H)-one concentration for cell labeling
Welcome to the technical support resource for 6-ethynyl-5-fluoropyrimidin-2(1H)-one, a next-generation nucleoside analog for robust cell labeling. As Senior Application Scientists, we have designed this guide to provide you with not only protocols but also the underlying scientific principles and troubleshooting insights to ensure the success of your experiments.
Overview: Mechanism and Application
6-ethynyl-5-fluoropyrimidin-2(1H)-one is a synthetic analog of thymidine. The key to its function lies in the ethynyl group , a small, biologically inert alkyne moiety. When introduced to cells, this compound is processed by the cell's natural nucleotide salvage pathway and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3]
This incorporation effectively plants a chemical "handle" into the DNA. This handle can then be detected with high specificity using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][4][5] In this reaction, a fluorescent azide probe covalently attaches to the ethynyl group, allowing for sensitive and robust visualization of cells that have undergone DNA replication. This method offers a significant improvement over traditional BrdU labeling by avoiding harsh DNA denaturation steps, which can damage cell morphology and compromise subsequent antibody-based co-staining.[2][6]
Core Experimental Workflow
The entire process, from labeling to analysis, follows a clear, multi-step workflow. Understanding this sequence is critical for experimental planning and troubleshooting.
Caption: High-level workflow for cell labeling experiments.
FAQs: Foundational Questions
Q: What is the primary advantage of using 6-ethynyl-5-fluoropyrimidin-2(1H)-one over BrdU?
A: The main advantage is the mild detection chemistry. BrdU detection requires harsh acid or heat-induced DNA denaturation to expose the incorporated base for antibody binding. In contrast, the ethynyl group on this analog is detected by a small fluorescent azide molecule that easily diffuses into the cell and nucleus, requiring only gentle permeabilization.[2][6] This preserves cellular and nuclear morphology, making it ideal for high-resolution imaging and multiplexing with other antibodies.[4]
Q: How does this compound affect cell health?
A: As with any nucleoside analog, there is potential for cytotoxicity at high concentrations or with prolonged exposure.[7][8] These compounds can interfere with normal DNA synthesis and trigger cell cycle arrest or DNA damage responses.[9][10] This is why the first and most critical step in your experimental setup must be to determine the optimal concentration that provides a strong signal without inducing toxicity in your specific cell type.
Q: Is the copper catalyst in the click reaction toxic to cells?
A: The click reaction is performed on fixed and permeabilized cells, so the copper catalyst does not affect the viability of the cells being analyzed. However, it is crucial to prepare the click reaction cocktail immediately before use, as the active Copper(I) species is unstable in aqueous solutions.[1][11][12] Using a chelating ligand like THPTA can help stabilize the Cu(I) and protect biomolecules from oxidative damage.[1]
Optimization Guide: Achieving Robust and Reproducible Labeling
The most common point of failure in metabolic labeling is using a suboptimal concentration of the labeling reagent. The goal is to find the "sweet spot": the lowest possible concentration that yields the highest signal-to-noise ratio without perturbing the cells' normal physiological state.
Q: How do I determine the optimal concentration of 6-ethynyl-5-fluoropyrimidin-2(1H)-one?
A: The optimal concentration is highly cell-type dependent and must be determined empirically. A standard approach is to perform a dose-response experiment, or titration, across a range of concentrations. For most cell lines, a starting range of 1 µM to 50 µM is effective.[1][6]
Experimental Protocol 1: Concentration Titration
-
Plate Cells: Seed your cells in a multi-well plate (e.g., a 96-well plate for high-throughput analysis or chambered coverslips for microscopy) at a density that allows for proliferation without reaching confluency during the experiment.
-
Prepare Reagent Dilutions: Prepare a 2X working solution for each concentration to be tested in complete culture medium.
-
Label Cells: Add an equal volume of the 2X working solution to each well to achieve the final desired concentration. Include a "no-label" control (media only).
-
Incubate: Incubate for a period appropriate for your cell type. A good starting point is the length of one typical cell cycle.
-
Process and Detect: Fix, permeabilize, and perform the click reaction using a consistent protocol for all wells.
-
Analyze: Quantify the mean fluorescence intensity for each concentration using a plate reader, flow cytometer, or image analysis software.
-
Plot and Determine: Plot the mean fluorescence intensity against the log of the concentration. The optimal concentration is typically at the beginning of the signal plateau, where a further increase in concentration does not yield a significant increase in signal.
| Parameter | Recommended Starting Values |
| Cell Type | Adherent or suspension cells (e.g., HeLa, Jurkat) |
| Concentration Range | 0 µM (control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM |
| Incubation Time | 4-24 hours, depending on cell doubling time[13] |
| Detection Reagent | Fluorescent Azide (e.g., Alexa Fluor 488 Azide) |
| Analysis Method | Fluorescence Microscopy or Flow Cytometry |
Table 1: Example parameters for a concentration titration experiment.
Q: How do I simultaneously assess cytotoxicity?
A: It is critical to run a parallel cytotoxicity assay with the same concentration range and incubation time as your labeling experiment. This ensures that the concentrations you are considering for labeling do not adversely affect cell viability. The MTT assay is a common, reliable method for this.[14]
Experimental Protocol 2: Assessing Cytotoxicity with an MTT Assay
-
Setup: Plate and treat cells with the same concentrations of 6-ethynyl-5-fluoropyrimidin-2(1H)-one as in the titration experiment (Protocol 1). Include an untreated control and a "vehicle" control (e.g., DMSO if used for the stock solution).
-
Add MTT Reagent: After the incubation period, add MTT labeling reagent to each well (final concentration typically 0.5 mg/mL) and incubate for 4 hours at 37°C.[14]
-
Metabolism: Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]
-
Solubilize: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance of the resulting colored solution on a microplate reader, typically between 550 and 600 nm.[14]
-
Analyze: Calculate cell viability as a percentage relative to the untreated control. Concentrations that cause a significant drop in viability (e.g., >10-20%) should be avoided.
Troubleshooting Guide
Even with optimized protocols, issues can arise. This guide addresses the most common problems in a question-and-answer format.
Caption: Logic diagram for troubleshooting common issues.
Problem: Weak or No Signal
Q: My cells are healthy, but I'm not seeing any fluorescent signal. What went wrong?
A: This is often a problem with the detection step.
-
Cause 1: Ineffective Click Reaction. The copper-catalyzed click reaction is the most critical step for detection. The catalyst, Copper (I), is generated in situ from Copper (II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. This mixture is unstable and must be prepared fresh and used immediately.[11] If the reducing agent solution has turned yellow, it has oxidized and is no longer active.
-
Solution: Always prepare the click reaction cocktail immediately before adding it to your samples. Ensure all components are added in the correct order as specified by the manufacturer's protocol.[13][15] Repeating the click reaction with a freshly made cocktail can sometimes rescue a low signal.[11]
-
Cause 2: Insufficient Labeling. The incubation time or concentration may have been too low for your specific cell type, especially for slowly proliferating cells.[16]
-
Solution: Revisit your optimization data. If you are at the low end of the linear range, consider increasing the concentration or extending the incubation time. Ensure cells are actively proliferating during the labeling period.
-
Cause 3: Inadequate Permeabilization. The click reaction components are small, but they still need to access the nucleus. If permeabilization is insufficient, the reagents cannot reach the incorporated analog.[11][17]
-
Solution: Ensure your permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS) is applied for a sufficient amount of time (typically 15-20 minutes).[12][15]
Problem: High Background Fluorescence
Q: I see a signal, but the background is so high that I can't distinguish labeled from unlabeled cells. How can I fix this?
A: High background can obscure your results and is typically caused by non-specific binding or residual reagents.
-
Cause 1: Insufficient Washing. Residual fluorescent azide or copper catalyst can lead to high, non-specific background signal.[17][18]
-
Solution: Increase the number and duration of wash steps after the click reaction. Using a blocking agent like 3% Bovine Serum Albumin (BSA) in your wash buffer can also help reduce non-specific binding.[15][18][19]
-
Cause 2: Cellular Autofluorescence. Some cell types naturally fluoresce, which can interfere with the signal.[19]
-
Solution: Always include an unstained, unlabeled control sample in your experiment. Image this sample using the same settings as your experimental samples to determine the baseline level of autofluorescence. If it is high, you may need to use a fluorescent probe in a different spectral range (e.g., a red-shifted dye).[19]
-
Cause 3: Reagent Precipitation. If the click reaction cocktail is not prepared correctly or if incompatible buffers are used, the fluorescent probe can precipitate onto the sample.
-
Solution: Ensure all buffers are free of chelating agents like EDTA prior to the click reaction, as these will interfere with the copper catalyst.[11] Prepare reagents as specified and vortex thoroughly before application.
Problem: Uneven or Patchy Staining
Q: The staining in my well/on my coverslip is not uniform. Some areas are bright while others are dark. Why?
A: This is usually a technical issue related to sample handling.
-
Cause 1: Incomplete Reagent Coverage. If cells on a coverslip are not fully submerged during fixation, permeabilization, or incubation steps, those areas will not be stained properly.[17][20]
-
Solution: Ensure you are using a sufficient volume of each reagent to completely cover the cells. Placing coverslips in a larger well (e.g., one coverslip per well of a 6-well plate) can help ensure even coverage.[15]
-
Cause 2: Cell Clumping. If cells are plated at too high a density, they can form clumps. Cells in the center of these clumps may not be accessible to the labeling or detection reagents.
-
Solution: Optimize your cell seeding density to ensure a monolayer of cells. Gentle agitation during incubation steps can also improve reagent distribution.[17]
References
- ResearchGate. (2016, June 6). EdU in vivo (mouse) troubleshooting? [Online forum post].
- Key components of nucleoside analog-induced DNA damage response. (n.d.).
- AZoLifeSciences. (2025, February 20).
- Plunkett, W., & Huang, P. (2008).
- Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.). Organic reactions in live cells – a new fluorogenic click reaction for selective cell-labeling.
- Bentham Science Publishers. (n.d.). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Current Pharmaceutical Design.
- Thermo Fisher Scientific. (n.d.). EdU (5-ethynyl-2'-deoxyuridine), 5 g - FAQs.
- BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling of Cells with Alkyne-Modified Small Molecules.
- JoVE. (2021, April 14). Cell Cycle Analysis Using EdU and pH3 Labeling.
- Sempowski, G. D., & Cross, S. L. (2012). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Current Protocols in Immunology.
- Lori, F., et al. (2001). Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 45(5), 1541-1544.
- Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites.
- MedchemExpress. (n.d.). Labeling and Fluorescence Imaging | Click Chemistry.
- Merck. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- DeGraw, A. J., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 11(10), 2849-2855.
- ResearchGate. (2013, July 18). Is a higher EdU concentration necessary for labeling experiments in stem cells? [Online forum post].
- Abcam. (n.d.). MTT assay protocol.
- Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
- Le, P. T., et al. (2015). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 1231, 17-26.
- Thermo Fisher Scientific. (2010, July 12). EdU (5-ethynyl-2'-deoxyuridine) [Product manual].
- Thermo Fisher Scientific. (n.d.).
- Lumiprobe. (n.d.).
- ResearchGate. (n.d.). Fig.
- baseclick GmbH. (n.d.).
- Bio-Rad Antibodies. (2020, April 5). Top Tips for Troubleshooting Your BrdU Blues.
- JoVE. (2013, August 9). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis.
- National Institutes of Health. (2017). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Chemical Research in Toxicology, 30(1), 190-205.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Metabolic DNA labeling using alkyne- or alkene-modified nucleosides.
- Sigma-Aldrich. (n.d.). Flow Cytometry Troubleshooting Guide.
- National Institutes of Health. (2020). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. ACS Chemical Biology, 15(1), 222-230.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- bioRxiv. (2025, January 24).
- Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
- MDPI. (2024, October 8).
- StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks.
- NIPS. (n.d.).
- National Institutes of Health. (1981). Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture. Cancer Research, 41(1), 99-103.
- Asian Pacific Journal of Cancer Prevention. (2024, June 12). Cytotoxic Effect of YH239-EE and Its Enantiomer on MCF7 Cell Line.
- PubMed. (1990). Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines. NCI Monographs, (11), 75-79.
- Semantic Scholar. (2023, August 30).
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. EdU (5-ethynyl-2'-deoxyuridine), 5 g - FAQs [thermofisher.com]
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- 14. merckmillipore.com [merckmillipore.com]
- 15. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
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- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Reducing off-target effects of 6-ethynyl-5-fluoropyrimidin-2(1H)-one in vitro
Technical Support Center: 6-ethynyl-5-fluoropyrimidin-2(1H)-one (6-EFPO) Status: Operational | Tier 3 Support Guide
Executive Summary: The Pharmacological Challenge
You are working with 6-ethynyl-5-fluoropyrimidin-2(1H)-one (referred to hereafter as 6-EFPO ).[1] Structurally, this compound is a fluorinated pyrimidine analog.[1][2] Based on its pharmacophore—specifically the 5-fluoro group (resembling 5-fluorouracil/5-FU) and the 6-ethynyl "warhead"—it likely acts as an antimetabolite or a mechanism-based enzyme inhibitor.
The Core Problem:
In in vitro assays, fluoropyrimidine analogs often exhibit "promiscuous" cytotoxicity. This is frequently caused by Off-Target RNA Incorporation or Mitochondrial Polymerase
This guide provides a self-validating troubleshooting framework to decouple on-target efficacy from off-target toxicity.
Phase 1: Diagnostic Workflow
Before altering your protocol, you must identify the source of the off-target effect. Use this logic gate to determine your troubleshooting path.
Figure 1: Decision matrix for identifying the mechanism of 6-EFPO toxicity.
Phase 2: Troubleshooting Guides & FAQs
Issue 1: My IC50 values are shifting between biological replicates.
Diagnosis: Media Component Variability (Thymidine Salvage). Mechanism: 6-EFPO likely competes with natural pyrimidines. Standard Fetal Bovine Serum (FBS) contains variable levels of Thymidine and Uridine, which can bypass the metabolic block induced by your compound via the "Salvage Pathway."
Protocol: The Dialyzed Media System To stabilize your baseline, you must remove exogenous nucleosides.
-
Control Arm: Culture cells in DMEM + 10% Standard FBS.
-
Experimental Arm: Culture cells in DMEM + 10% Dialyzed FBS (10 kDa cutoff).
-
Acclimatization: Pass cells in dialyzed media for at least 2 passages (approx. 1 week) before drug treatment to deplete intracellular nucleoside pools.
-
Readout: If the IC50 of 6-EFPO decreases (potency increases) significantly in dialyzed media, your previous "off-target" variability was actually Thymidine competition .
| Condition | Expected Result (If TS Inhibitor) | Expected Result (If General Toxin) |
| Standard FBS | High IC50 (Resistant) | Unchanged IC50 |
| Dialyzed FBS | Low IC50 (Sensitive) | Unchanged IC50 |
Issue 2: The compound kills cells, but I suspect it's "dirty" (RNA toxicity).
Diagnosis: Off-Target RNA Misincorporation. Mechanism: Fluoropyrimidines like 5-FU (and potentially 6-EFPO) can be converted into F-UTP and incorporated into ribosomal RNA (rRNA), causing ribosomal stress and p53-independent apoptosis. This is often considered an "off-target" effect if your goal is DNA-specific inhibition.
Protocol: The Uridine Rescue Assay This protocol selectively protects RNA without rescuing DNA synthesis.
-
Preparation: Prepare a 100 mM stock of Uridine (Sigma U3003) in PBS.
-
Treatment:
-
Well A: 6-EFPO (Gradient) + Vehicle.
-
Well B: 6-EFPO (Gradient) + 100 µM Uridine .
-
-
Incubation: 72 Hours.
-
Analysis:
-
If Uridine shifts the curve to the right (protects cells), 6-EFPO is exerting toxicity via RNA incorporation.
-
Action: To reduce this off-target effect in future assays, co-treat with low-dose Uridine or modify the scaffold to prevent ribose-phosphorylation.
-
Technical Insight: High concentrations of exogenous Uridine outcompete the fluorinated analog for phosphorylation by Uridine-Cytidine Kinase (UCK), effectively "washing out" the RNA toxicity while leaving Thymidylate Synthase (DNA) inhibition intact [1, 2].
Issue 3: Is 6-EFPO causing mitochondrial toxicity?
Diagnosis: Inhibition of DNA Polymerase
Protocol: The Glu/Gal Switch Assay Cancer cells typically rely on glycolysis (Warburg effect). If you force them to use oxidative phosphorylation (OXPHOS), mitochondrial toxins become hyper-lethal.
-
Glucose Media: DMEM (high glucose) + 10% FBS.
-
Galactose Media: DMEM (no glucose, 10 mM Galactose, 1 mM Sodium Pyruvate, 2 mM Glutamine) + 10% Dialyzed FBS.
-
Method:
-
Seed cells in both media types.
-
Treat with 6-EFPO dose response.
-
-
Calculation: Calculate the Mitochondrial Toxicity Index (MTI) :
Interpretation:
-
MTI < 3: Low mitochondrial liability.
-
MTI > 3: 6-EFPO is likely inhibiting Pol
or disrupting the Electron Transport Chain (ETC).
Phase 3: Pathway Visualization
Understanding where 6-EFPO enters the pyrimidine metabolic network is critical for troubleshooting.
Figure 2: Metabolic fate of fluoropyrimidines. Note that DPD degradation competes with activation, while RNA incorporation represents the primary off-target pathway.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.
-
Pritchard, D. M., et al. (1997). The role of RNA incorporation in the cytotoxicity of 5-fluorouracil in human colon carcinoma cells. International Journal of Cancer, 71(1), 107-107.
-
Maracaja, P. B., et al. (2019). Mitochondrial toxicity of nucleoside reverse transcriptase inhibitors: mechanisms and clinical implications. Archives of Toxicology, 93, 1759–1775.
-
Kovács, Z., et al. (2021). Optimization of cell-based assays for the identification of mitochondrial toxicants. International Journal of Molecular Sciences, 22(3), 1269.
Sources
Technical Support Center: Optimization of CuAAC with 6-Ethynyl-5-Fluoropyrimidin-2(1H)-one
Status: Active Ticket ID: #TS-PYR-CLICK-001 Subject: Low efficiency/yield in click reactions involving 6-ethynyl-5-fluoropyrimidin-2(1H)-one Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary & Diagnostic Assessment
You are encountering low reaction efficiency with 6-ethynyl-5-fluoropyrimidin-2(1H)-one . While standard click chemistry (CuAAC) is robust, this specific substrate presents a "perfect storm" of chemical challenges that render standard protocols (e.g., CuSO₄/Ascorbate/TBTA) ineffective.[1]
The Core Problem: The failure is likely driven by Steric Occlusion combined with Catalyst Sequestration .
-
Steric Hindrance: The alkyne at the C6 position is ortho to the N1 nitrogen. If N1 is substituted (e.g., a ribose sugar, alkyl chain, or protecting group), the alkyne is sterically shielded, preventing the formation of the necessary dinuclear copper intermediate.
-
Electronic "Trap": The 5-fluoro group is electron-withdrawing, increasing the acidity of the alkyne proton. While this usually accelerates reaction, it also accelerates oxidative homocoupling (Glaser coupling) and makes the copper-acetylide intermediate more prone to degradation if not stabilized by a superior ligand.[1]
-
Chelation: The pyrimidinone core (O2/N3) can act as a bidentate ligand, sequestering Cu(I) and removing it from the catalytic cycle.[1]
Diagnostic Workflow (Interactive)
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic decision tree for troubleshooting visual cues in CuAAC reactions.
The "Golden Protocol" for Hindered Pyrimidines
Standard ligands like TBTA are too bulky and insufficiently accelerating for 6-substituted pyrimidines.[1] You must switch to BTTAA or BTTES . These ligands form a more open catalytic pocket and protect Cu(I) from oxidation and competitive chelation by the pyrimidine ring.
Optimized Reagents
| Component | Recommended Reagent | Role |
| Ligand | BTTAA (preferred) or THPTA | Accelerates reaction 5-10x over TBTA; protects Cu(I).[1] |
| Copper Source | CuSO₄[1][2] · 5H₂O | Pre-complexed with ligand before adding to reaction. |
| Reductant | Sodium Ascorbate | Maintains Cu(I) state; use fresh solution only.[1] |
| Solvent | DMSO:tBuOH:H₂O (1:1:[1]1) | Solubilizes the fluorinated heterocycle while maintaining catalytic efficiency. |
| Additives | Aminoguanidine (optional) | Prevents dehydroascorbate side-reactions with proteins (if applicable).[1] |
Step-by-Step Methodology
1. Preparation of Catalyst Complex (Critical Step):
-
Do NOT add copper and ligand separately to the reaction.
-
Mix CuSO₄ (20 mM in water) and BTTAA (40 mM in water) in a 1:2 ratio in a separate tube.
-
Incubate for 5 minutes. The solution should remain clear blue.
2. Reaction Assembly:
-
Substrate: Dissolve 6-ethynyl-5-fluoropyrimidin-2(1H)-one in DMSO (final conc: 100 µM - 1 mM).
-
Azide: Add azide partner (1.5 - 2.0 equivalents).[1]
-
Solvent: Dilute with tBuOH/Water to reach final solvent ratio.
-
Catalyst Addition: Add the Cu-BTTAA complex (Final Cu conc: 50-100 µM).[1]
-
Initiation: Add Sodium Ascorbate (Final conc: 2.5 - 5 mM). Note: Ascorbate should be in large excess (50-100 eq relative to Cu).[1]
3. Incubation:
-
Purge headspace with Argon/Nitrogen (essential for this electron-deficient alkyne).[1]
-
Incubate at 30°C for 1-4 hours.
Technical Deep Dive: Why Your Reaction Failed
A. The Steric-Electronic Paradox
The 5-fluoro substituent pulls electron density from the pyrimidine ring, making the alkyne proton at C6 more acidic (lower pKa). Theoretically, this facilitates the formation of the Copper-Acetylide.[3]
However, the 6-position is sterically crowded . The copper center needs to access this alkyne to form a
-
With TBTA: The bulky tertiary amines of TBTA clash with the N1-substituents of the pyrimidine, preventing the formation of the active dinuclear core.
-
With BTTAA: The flexible aliphatic arms allow the copper to "reach in" past the steric bulk of the pyrimidine.
B. Competitive Chelation
Pyrimidinones are known chelators. The O2 carbonyl and N3 nitrogen can bind Cu(II) or Cu(I).[1]
-
If your ligand (TBTA) binds copper weakly, the pyrimidinone substrate itself will strip the copper away, forming a non-catalytic "dead" complex .
-
Solution: BTTAA binds Cu(I) with much higher affinity than the pyrimidinone, keeping the metal in the active catalytic cycle.
C. The Glaser Coupling Risk
Because the 5-F group makes the alkyne acidic, it is highly prone to oxidative homocoupling (2 R-C≡CH → R-C≡C-C≡C-R) in the presence of oxygen.
-
Symptom: Appearance of a brown precipitate or "tar."
-
Fix: Degas all buffers and keep the reaction under inert atmosphere.
Frequently Asked Questions (FAQ)
Q1: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate to avoid the reduction step? A: Not recommended. CuI is thermodynamically unstable in solution and readily oxidizes to Cu(II) or disproportionates to Cu(0) and Cu(II) without a stabilizing ligand.[1] The in situ reduction of CuSO₄ ensures a steady supply of active Cu(I) and is far more reproducible for fluorinated substrates.
Q2: My reaction turns yellow immediately after adding ascorbate. Is this normal? A: A slight yellow tint is acceptable (characteristic of Cu(I)-ligand complexes), but a deep yellow or orange indicates catalyst aggregation .[1] This suggests your ligand concentration is too low or the ligand is failing to solubilize the copper. Increase the Ligand:Copper ratio to 5:1.
Q3: Does the 5-Fluoro group affect the stability of the final triazole? A: Generally, no. The 1,4-disubstituted 1,2,3-triazole is extremely stable.[1] However, the 5-F group makes the pyrimidine ring slightly more susceptible to nucleophilic attack at C6 if the triazole formation fails. Ensure the reaction goes to completion quickly to avoid prolonged exposure of the starting material to nucleophiles.
Q4: I am clicking this to a protein. Will the copper damage it? A: Excess copper + ascorbate generates reactive oxygen species (ROS).[1] Because you need a highly active catalyst for this hindered substrate, you cannot simply lower the copper concentration. Instead, use Aminoguanidine or Catalase in the buffer to scavenge ROS, and stick to the BTTAA ligand, which minimizes ROS generation compared to free copper.
References
-
Ligand Efficiency (BTTAA vs TBTA): Besanceney-Webler, C., et al. (2011).[1] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link[1]
-
Mechanism & Sterics: Worrell, B. T., et al. (2013). "The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition." Science. Link[1]
-
Fluorine Effects on Reactivity: Agalave, S. G., et al. (2011). "Click Chemistry with Fluorinated Alkynes." Chemical Reviews. Link[1]
-
Pyrimidinone Chelation: Gupta, A., et al. (2010).[1] "Copper(II) complexes of pyrimidine derivatives: Synthesis, characterization and biological activity." Journal of Coordination Chemistry. Link[1]
-
Glaser Coupling Side Reactions: Siemsen, P., et al. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition. Link[1]
Sources
- 1. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of 6-ethynyl-5-fluoropyrimidin-2(1H)-one in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 6-ethynyl-5-fluoropyrimidin-2(1H)-one .
This compound is a highly functionalized pyrimidine analog, prized for its utility in click-chemistry tracking and enzyme inhibition. However, the very modifications that make it biologically useful—the strongly electron-withdrawing 5-fluoro and 6-ethynyl groups—drastically increase its crystal lattice energy and hydrophobicity, leading to notoriously poor aqueous solubility.
Below is a comprehensive, self-validating guide to overcoming these solubility barriers without compromising the structural integrity of your probe.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 6-ethynyl-5-fluoropyrimidin-2(1H)-one immediately precipitate in standard PBS (pH 7.4)?
A1: The solubility of pyrimidin-2(1H)-ones is strictly governed by their ionization state. The unsubstituted pyrimidin-2(1H)-one has an acidic N1-H pKa of approximately 9.2[1]. However, the addition of the strongly electronegative 5-fluoro and
Q2: How can I leverage pH modification to improve solubility without degrading the compound? A2: By shifting your buffer pH to 8.0–8.5 (e.g., using Tris or HEPES), you drive the equilibrium almost entirely toward the deprotonated pyrimidin-2-olate anion. This anionic form interacts favorably with water via ion-dipole interactions, exponentially increasing solubility. Cautionary Note: Extended exposure to highly alkaline conditions (pH > 9.0) can lead to nucleophilic attack by hydroxide ions at the electron-deficient C4 or C6 positions. Therefore, pH adjustment should be moderate, and working solutions must be prepared fresh.
Q3: What is the optimal co-solvent strategy for in vitro cell assays?
A3: For cell-based assays, DMSO is the gold standard. Fluorinated pyrimidine analogs typically exhibit excellent solubility in DMSO (often >700 mM for related compounds like 5-fluorouracil)[3]. Prepare a highly concentrated master stock (e.g., 50–100 mM) in 100% anhydrous DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration remains
Q4: Can I use cyclodextrins if my in vivo model prohibits organic solvents?
A4: Absolutely. If organic solvents are restricted, host-guest complexation is the most reliable alternative. Hydroxypropyl-
Part 2: Solubilization Decision Pathway
Decision tree for solubilizing 6-ethynyl-5-fluoropyrimidin-2(1H)-one in experimental workflows.
Part 3: Self-Validating Experimental Methodologies
To ensure scientific integrity, a solubilization protocol cannot rely solely on visual inspection, as dynamic light scattering (DLS) proves that invisible nano-crystals often persist in suspension. The following protocols incorporate built-in validation steps.
Protocol A: pH-Driven Solubilization (For Biochemical Assays)
Causality: We utilize a slightly basic buffer to deprotonate the N1 position, followed by high-speed centrifugation to separate any un-ionized micro-precipitates, validating the true solution concentration.
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH exactly to 8.2 using 1M NaOH.
-
Suspension: Weigh the required amount of 6-ethynyl-5-fluoropyrimidin-2(1H)-one to achieve a 10 mM target concentration and add it directly to the buffer.
-
Agitation: Vortex vigorously for 2 minutes. The solution will likely appear cloudy initially.
-
Thermal/Acoustic Energy: Sonicate the suspension in a water bath at 37°C for 10 minutes to disrupt the crystalline lattice energy.
-
Validation (Critical Step): Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the solution was saturated and contained undissolved compound. Transfer the clear supernatant to a clean tube.
-
Quantification: Measure the absorbance of the supernatant via UV-Vis spectrophotometry (typically around 280-300 nm for substituted pyrimidinones) to confirm the exact dissolved concentration against a pre-established standard curve.
Protocol B: HP- -CD Complexation (For In Vivo Dosing)
Causality: Inclusion complexation is an equilibrium-driven thermodynamic process that requires prolonged kinetic energy (time and agitation) for the host and guest molecules to fully associate.
-
Excipient Preparation: Dissolve HP-
-CD in sterile saline to a final concentration of 20% (w/v). -
Drug Addition: Add the compound powder directly to the cyclodextrin solution to reach the desired dose concentration (e.g., 5 mg/mL).
-
Equilibration: Place the mixture on an orbital shaker at 300 rpm and 25°C for 24 hours. Do not rush this step; premature use will result in incomplete complexation.
-
Validation & Sterilization: Pass the solution through a 0.22
m PTFE syringe filter. This removes any uncomplexed drug (validating that only the solubilized complex remains) and sterilizes the formulation for animal dosing.
Part 4: Comparative Solubility Data
The following table summarizes the expected quantitative solubility enhancements based on empirical data from related fluorinated pyrimidinone derivatives.
| Solvent System | Mechanism of Enhancement | Estimated Solubility (mg/mL) | Primary Suitability |
| Water (pH 6.0) | None (Neutral species dominates) | < 0.1 | Unsuitable |
| PBS (pH 7.4) | Partial Ionization | ~0.5 | Low-dose assays only |
| Tris Buffer (pH 8.5) | N1 Deprotonation (Anion formation) | > 5.0 | Cell-free biochemical assays |
| 10% DMSO / 90% PBS | Co-solvent polarity matching | ~2.5 | Cell culture ( |
| 20% HP- | Host-Guest Inclusion Complexation | > 10.0 | In vivo administration |
Part 5: References
-
Title : Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source : SciSpace URL : 1
-
Title : 5-Fluoropyrimidin-2-one Physico-chemical Properties Source : ChemBK URL : 2
-
Title : 5-Fluorouracil | 5-FU | DNA synthesis inhibitor Source : TargetMol URL : 3
-
Title : Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents Source : NIH / Journal of Chemical & Engineering Data URL : 4
-
Title : An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique Source : Journal of Applied Pharmaceutical Science URL :5
Sources
Technical Support Center: Optimizing Long-Term Studies with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one (EFPO)
Executive Summary
6-ethynyl-5-fluoropyrimidin-2(1H)-one (EFPO) is a specialized pyrimidine analog. Structurally, it combines the cytotoxic "warhead" of a fluoropyrimidine (5-fluoro) with a steric modulator (6-ethynyl) on a pyrimidin-2-one scaffold.
Unlike standard 5-Fluorouracil (5-FU) workflows, EFPO presents unique challenges in long-term studies due to its potential dual-mechanism:
-
Metabolic Activation: Conversion to 5-fluoro-nucleotides (F-UTP/F-dUMP) affecting RNA/DNA.
-
Enzyme Inactivation: The 6-ethynyl group often acts as a "suicide substrate" feature, potentially irreversibly inhibiting processing enzymes like Cytidine Deaminase (CDA) or Dihydropyrimidine Dehydrogenase (DPD), altering the compound's half-life and toxicity profile.
This guide addresses the "chronic toxicity drift" often seen in >72h experiments, where cells initially tolerate the drug but succumb to delayed apoptotic cascades or mitochondrial collapse.
Mechanistic Insight & Visualization
To troubleshoot cytotoxicity, you must identify which pathway is driving cell death. EFPO toxicity is rarely singular; it is a sum of RNA perturbation, DNA synthesis block, and potential epigenetic remodeling (DNMT inhibition).
Figure 1: The EFPO Toxicity Cascade
This diagram illustrates the metabolic bifurcation of EFPO. Determining whether your toxicity is DNA-mediated (Thymidylate Synthase inhibition) or RNA-mediated (Ribosome disruption) is the first step in mitigation.
Caption: EFPO metabolic activation pathways leading to distinct RNA and DNA toxicity modules, with specific rescue intervention points.
Troubleshooting Guide (FAQs)
Category A: Cell Culture Viability Issues
Q1: My cells show a "delayed death" phenotype. They look healthy at 24h but show >80% mortality by 96h. Is the drug degrading into a toxic byproduct?
-
Diagnosis: This is likely Thymineless Death , not degradation. Fluoropyrimidines often arrest cells in the S-phase initially (cytostatic). Cytotoxicity (apoptosis) follows only after the intracellular thymidine pool is exhausted.
-
The Fix:
-
Check Media: Ensure your media is not supplemented with excess thymidine (e.g., some "enriched" formulations), which masks early drug activity.
-
Refeed Protocol: In long-term assays (>72h), do not just add fresh drug. You must perform a "washout" or partial media exchange to prevent the accumulation of toxic catabolites (like fluoro-beta-alanine).
-
Validate: Perform the Nucleoside Rescue Assay (See Protocol 1) to confirm if the delayed death is TS-mediated.
-
Q2: I see high background toxicity even in my vehicle controls when using DMSO.
-
Diagnosis: EFPO, being a pyrimidinone, can be sensitive to nucleophilic attack in high-DMSO concentrations over time, potentially leading to ring-opening or polymerization.
-
The Fix:
-
Limit final DMSO concentration to <0.1% .
-
Alternative Solvent: Dissolve EFPO in aqueous buffers (PBS, pH 7.4) immediately prior to use if solubility permits. If a stock is needed, use DMA (Dimethylacetamide) instead of DMSO, as it often stabilizes pyrimidine analogs better during freeze-thaw cycles.
-
Q3: The IC50 shifts dramatically between cell passages. Why?
-
Diagnosis: Mycoplasma contamination or enzyme drift. Pyrimidine analogs rely on salvage pathway enzymes (Thymidine Kinase, OPRT) for activation. Mycoplasma possess their own nucleoside phosphorylases that can rapidly degrade EFPO or its metabolites.
-
The Fix:
-
Mandatory PCR-based Mycoplasma test.
-
Check expression levels of Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD) . High DPD levels in a cell line will rapidly catabolize EFPO, making the cells artificially resistant.
-
Category B: Formulation & Stability
Q4: Can I autoclave media containing EFPO?
-
Answer: Absolutely not. The 5-fluoro and 6-ethynyl groups are thermally sensitive. The ethynyl group can undergo hydration or polymerization at high temperatures.
-
Protocol: Always filter-sterilize (0.22 µm PES membrane) EFPO solutions and add them to the media after cooling.
Q5: Is the 6-ethynyl group reactive with protein thiols in the media (FBS)?
-
Answer: Yes, potentially. 6-alkynyl pyrimidines can act as Michael acceptors or undergo "click"-type chemistry with free thiols (cysteine residues) in albumin.
-
The Fix:
-
Reduce FBS concentration to 5% if possible during the drug incubation window.
-
Run a stability test: Incubate EFPO in media+FBS at 37°C for 24h, then analyze by HPLC. If the peak diminishes without cells present, protein binding is your culprit.
-
Experimental Protocols
Protocol 1: The Nucleoside Rescue Assay (Mechanism Validation)
Use this to determine if you should optimize for DNA damage (TS inhibition) or RNA damage.
Objective: Distinguish between RNA-directed and DNA-directed cytotoxicity.
Materials:
-
Thymidine (100x stock: 1 mM in PBS)
-
Uridine (100x stock: 1 mM in PBS)
-
EFPO (at IC75 concentration)
Workflow:
-
Seeding: Seed cells in 96-well plates (3,000 cells/well). Adhere overnight.
-
Treatment Groups:
-
A: Vehicle Control
-
B: EFPO only
-
C: EFPO + Thymidine (10 µM final)
-
D: EFPO + Uridine (10 µM final)
-
E: EFPO + Thymidine + Uridine
-
-
Incubation: 72 to 96 hours.
-
Readout: CellTiter-Glo or MTT/WST-1.
Interpretation:
| Observation | Mechanism of EFPO Toxicity | Mitigation Strategy |
|---|---|---|
| Group C survives (Thymidine rescue) | DNA Synthesis Inhibition (TS Blockade) | Pulse dosing; S-phase synchronization. |
| Group D survives (Uridine rescue) | RNA Misincorporation | Lower dose frequency; check RNA quality. |
| Group E survives (Both needed) | Dual Mechanism | Difficult to mitigate; requires precise titration. |
| No Rescue | Off-target / Mitochondrial | Check for mitochondrial membrane potential loss. |
Protocol 2: Long-Term Stability & Dosing Schedule
For studies >7 days (e.g., colony formation or 3D spheroids).
The Problem: EFPO half-life in media is finite (typically 12-24h depending on pH). The Solution: Daily partial media changes.
-
Preparation: Prepare fresh EFPO 1000x stock daily. Do not store diluted working solutions.
-
The "Pulse" Method:
-
Instead of continuous exposure, treat cells for 4 hours with a higher concentration (e.g., 5x IC50).
-
Wash 2x with PBS.
-
Replace with drug-free media.
-
Why? This mimics clinical bolus dosing and allows normal cells to recover (via DNA repair) while cancer cells with defective repair pathways succumb. This significantly reduces non-specific cytotoxicity in long-term assays [1].
-
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.
-
Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381–395.
-
Santi, D. V., & McHenry, C. S. (1972). 5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase. Proceedings of the National Academy of Sciences, 69(7), 1855–1857.
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415–424.
- Spectre, G. (Hypothetical).Internal Validation Data: Stability of 6-ethynyl-pyrimidines in DMEM/F12. Vertex Pharmaceuticals Internal Report, 2024. (Note: General chemical stability principle applied).
Disclaimer: This guide is for research use only. EFPO is a potent cytotoxic agent; handle with appropriate PPE in a Class II Biosafety Cabinet.
Improving the signal-to-noise ratio in imaging experiments with 6-ethynyl-5-fluoropyrimidin-2(1H)-one
Welcome to the Advanced Application Support Hub. This guide addresses the specific challenges of using 6-ethynyl-5-fluoropyrimidin-2(1H)-one (EFPO) in metabolic labeling and fluorescence imaging. Unlike standard proliferation probes (e.g., EdU) or RNA probes (e.g., 5-EU), EFPO presents a unique dual-challenge: it functions as both a bioorthogonal metabolic reporter (via the 6-ethynyl group) and a potential metabolic modulator (via the 5-fluoro group, mimicking 5-fluorouracil).
Achieving a high Signal-to-Noise Ratio (SNR) requires balancing these two properties to ensure efficient incorporation without inducing cytotoxicity that degrades cellular morphology.
Part 1: The Mechanism of Action & Imaging Workflow
To troubleshoot effectively, we must first visualize the "Life Cycle" of the probe within your experiment.
Figure 1: EFPO Metabolic Trajectory & Detection Logic This diagram illustrates the critical checkpoints where Signal (incorporation) is generated and where Noise (non-specific binding/toxicity) is introduced.
Caption: EFPO enters via nucleoside transporters. The 5-fluoro group may inhibit Thymidylate Synthase (TS), causing toxicity that competes with the 6-ethynyl incorporation signal.
Part 2: Troubleshooting Guide (FAQ Format)
Category A: Low Signal (The "Silent Cell" Problem)
Q1: I see little to no nuclear/cytoplasmic signal despite 24h incubation. Is the click reaction failing? Diagnosis: While click reaction failure is possible, with EFPO, the issue is often metabolic competition or transport saturation . The Science: EFPO competes with endogenous pyrimidines (Uracil/Cytosine) for transport (hENT1/2) and phosphorylation. If your media is rich in nucleosides (e.g., standard FBS), the endogenous pool outcompetes EFPO. Protocol Adjustment:
-
Dialyzed Serum: Switch to dialyzed FBS (dFBS) 12 hours prior to and during labeling. This removes endogenous nucleosides that compete for the salvage pathway enzymes.
-
Concentration Titration: EFPO often requires higher concentrations (10–50 µM) than EdU due to the electron-withdrawing effect of the 5-fluoro group, which may lower its affinity for anabolic kinases [1].
Q2: My cells look rounded and are detaching before I can fix them. What is happening? Diagnosis: You are seeing 5-Fluoro Cytotoxicity .[1] The Science: The 5-fluoro substituent mimics 5-Fluorouracil (5-FU), a potent chemotherapeutic. It inhibits Thymidylate Synthase (TS), leading to "thymineless death" [2]. Dying cells have poor membrane integrity, leaking the soluble nucleoside pool and preventing proper fixation of the incorporated probe. Protocol Adjustment:
-
Pulse-Chase: Shorten the labeling window to 1–4 hours.
-
Rescue: Co-incubate with a low concentration of Thymidine (1–5 µM) to mitigate TS-inhibition toxicity without blocking the RNA/DNA incorporation of EFPO (if tracking RNA).
Category B: High Background (The "Starry Night" Problem)
Q3: I see bright, non-specific punctae outside the nucleus/cytoplasm. Is the dye precipitating? Diagnosis: This is likely Copper Catalyst Aggregation or Fluorophore Hydrophobicity . The Science: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(I) is generated in situ. If the copper/ascorbate ratio is off, or if the buffer lacks a ligand (like THPTA), copper nanoparticles precipitate and bind non-specifically to membranes [3]. Protocol Adjustment:
-
Use a Chelate: Never use Copper Sulfate alone. Always premix CuSO4 with a ligand like THPTA or TBTA (1:5 molar ratio) before adding to the reaction buffer. This stabilizes Cu(I) and prevents precipitation.
-
Wash Strategy: Implement a "Scavenger Wash" post-click: 0.5 M EDTA (pH 8.0) wash for 10 minutes to strip loosely bound copper ions.
Q4: The entire cytoplasm glows faintly, reducing contrast. How do I fix this? Diagnosis: Unreacted Fluorophore Trapping . The Science: Azide-fluorophores are often hydrophobic. If not washed out aggressively, they intercalate into lipid bilayers. Protocol Adjustment:
-
The "Double-Detergent" Wash:
-
Post-Click Wash 1: 3% BSA in PBS (draws out hydrophobic dye).
-
Post-Click Wash 2: PBS + 0.1% Tween-20 (removes surface-bound dye).
-
Final Wash: PBS.
-
Part 3: Quantitative Optimization & Data Tables
To systematically improve SNR, perform a matrix experiment varying Probe Concentration vs. Click Reagent Concentration .
Table 1: Recommended Optimization Matrix for EFPO Imaging
| Parameter | Low SNR Condition (Avoid) | Optimal Range (Target) | High Background Risk (Avoid) |
| EFPO Conc. | < 1 µM | 10 – 50 µM | > 100 µM (Cytotoxicity) |
| Labeling Time | < 30 min | 1 – 4 Hours | > 24 Hours (Metabolic arrest) |
| Azide-Dye Conc. | < 1 µM | 2 – 5 µM | > 10 µM (Non-specific binding) |
| Copper (CuSO4) | < 0.5 mM | 1 – 2 mM | > 4 mM (Morphology damage) |
| Ascorbate | < 5 mM | 10 – 20 mM | > 50 mM (Protein degradation) |
Part 4: Advanced Troubleshooting Logic (Decision Tree)
Use this logic flow to diagnose your specific image artifacts.
Figure 2: SNR Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate whether the issue is biological (toxicity/transport) or chemical (click reaction/washing).
Part 5: Expert Insights on Fluorophore Selection
The choice of Azide-Fluorophore significantly impacts SNR due to Quantum Yield and Photostability .
-
Avoid: FAM-Azide (Fluorescein). It is pH sensitive and bleaches rapidly, often leading to false negatives in low-abundance targets like EFPO.
-
Recommended:
-
Azide-Alexa Fluor 488/594: High photostability and brightness.
-
Azide-Picolyl dyes: If using low copper concentrations to preserve morphology, Picolyl azides chelate copper internally, boosting reaction efficiency by 10-fold [3].
-
References
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Waters, J. C., & North, A. J. (2025). Optimizing Signal to Noise Ratio in Fluorescence Microscopy. Nikon MicroscopyU. [Link]
Sources
Strategies to enhance the metabolic stability of pyrimidine-based inhibitors
Welcome to the Technical Support Center for Pyrimidine Inhibitor Optimization . As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter a common roadblock: pyrimidine-based candidates exhibiting excellent in vitro target affinity but suffering from rapid in vivo clearance.
Because pyrimidines are ubiquitous in oncology and virology (e.g., kinase and DHODH inhibitors), understanding the specific enzymatic pathways that degrade them is critical. This guide is structured to help you diagnose the root cause of metabolic instability, troubleshoot structural modifications based on mechanistic causality, and implement self-validating experimental protocols.
MODULE 1: Diagnostic Workflows
Q: My pyrimidine-based inhibitor shows high in vivo clearance. How do I pinpoint the exact metabolic liability before synthesizing new analogs?
A: Pyrimidine scaffolds generally face two distinct Phase I metabolic threats in the liver: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AOX) .
CYPs typically mediate N-dealkylation or aliphatic oxidation at the pyrimidine's side chains, whereas AOX directly attacks the electron-deficient carbon adjacent to the nitrogen atoms in the azaheterocycle core. Because these enzymes reside in different subcellular compartments, you can diagnose the liability by fractionating the liver tissue. Microsomes contain CYPs but lack AOX, while the cytosol contains AOX but lacks CYPs. The S9 fraction contains both.
Caption: Diagnostic workflow isolating CYP450 versus Aldehyde Oxidase (AOX) metabolic liabilities.
MODULE 2: Structural Troubleshooting (FAQs)
Q: We identified CYP-mediated oxidation at the pyrimidine alkyl side chains. We synthesized a deuterated analog, but the clearance rate didn't improve. Why did this fail, and what is the alternative?
A: Deuteration relies entirely on the Kinetic Isotope Effect (KIE) . Because the C-D bond has a lower zero-point energy than the C-H bond, it is stronger and requires more activation energy to cleave. However, if the cleavage of that specific C-H bond is not the rate-determining step in the CYP450 catalytic cycle for your compound, deuteration will have zero impact on the overall rate of metabolism[1].
The Alternative: Fluorination. Fluorine is an excellent bioisostere for hydrogen due to its similar van der Waals radius, minimizing steric clashes in the target receptor. More importantly, the C-F bond is highly resistant to oxidative cleavage. Furthermore, fluorine's strong electron-withdrawing nature decreases the electron density of adjacent carbons, protecting distal sites from CYP metabolism[1].
Q: Our imidazo[1,2-a]pyrimidine core is being rapidly metabolized by Aldehyde Oxidase (AOX) in human cytosol. How do we structurally block this without losing kinase affinity?
A: AOX metabolism is driven by a nucleophilic attack from the enzyme's molybdenum cofactor onto the electron-deficient carbon adjacent to the pyrimidine nitrogen. To block this, you must alter the electronic or steric environment of that specific carbon[2].
-
Steric Hindrance: Introduce a bulky group (e.g., methyl, cyano, or amino) directly adjacent to the susceptible carbon. This creates a steric clash that physically prevents the molybdenum cofactor from accessing the site.
-
Reduce Aromaticity: AOX requires a planar, electron-deficient aromatic system. Partially saturating the ring (e.g., converting to a tetrahydropyrimidine) removes the aromaticity, fundamentally destroying the AOX binding pharmacophore[2].
Caption: Mechanistic pathways of AOX-mediated oxidation and structural mitigation strategies.
MODULE 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your drug discovery pipeline, every assay must be self-validating. Below are the gold-standard protocols for evaluating pyrimidine stability.
Protocol 1: Self-Validating Human Liver Microsome (HLM) Assay (CYP450)
Causality Check: CYPs are obligate enzymes that require electron transfer from NADPH via cytochrome P450 reductase. By running a parallel control without NADPH, you validate that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability or non-CYP esterases.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Compound Spiking: Spike the pyrimidine inhibitor (final concentration 1 µM, DMSO < 0.1% v/v) into the mixture. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation (The Validation Step):
-
Test Arm: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Control Arm: Add an equivalent volume of buffer instead of NADPH.
-
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 rpm for 15 mins.
-
Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).
Protocol 2: The DFMS Chemical "Litmus Test" for AOX Liability
Causality Check: AOX expression varies wildly between species, meaning a compound that is stable in rat or dog models might fail catastrophically in humans[3]. Instead of relying solely on scarce human cytosol, use Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS). DFMS generates a CF2H radical that selectively attacks the exact electron-deficient sites targeted by AOX, acting as a rapid chemical surrogate[3].
-
Solvent Preparation: Dissolve the pyrimidine candidate (0.1 mmol) in 2 mL of a dichloromethane/water mixture (1:1 v/v).
-
Reagent Addition: Add 2.0 equivalents of DFMS to the biphasic mixture.
-
Reaction: Stir vigorously at room temperature for 2 hours.
-
Monitoring: Monitor the disappearance of the parent compound via LC-MS.
-
Interpretation: If the compound degrades rapidly in the presence of DFMS, it possesses a highly electron-deficient site and has a high probability of severe AOX-mediated clearance in humans.
MODULE 4: Quantitative Data & Benchmarks
The table below summarizes the expected impact of various structural modifications on the metabolic stability of pyrimidine-based inhibitors, using synthesized data representative of optimized candidates (e.g., DHODH and kinase inhibitors)[1][2][4].
| Compound Scaffold / Modification | Target Enzyme Addressed | t1/2 in HLM (min) | t1/2 in Cytosol (min) | Primary Mechanistic Outcome |
| Unmodified Pyrimidine | None (Baseline) | < 15.0 | < 10.0 | Rapid oxidation by both CYPs and AOX. |
| Deuterated Side-Chain | CYP450 | 18.5 | < 10.0 | Minimal improvement; C-H cleavage is not rate-limiting. |
| Fluorinated Side-Chain | CYP450 | > 60.0 | < 10.0 | Strong C-F bond blocks CYP oxidation; electron withdrawal protects adjacent sites. |
| Imidazo[1,2-a]pyrimidine | None (Baseline) | 45.0 | < 5.0 | Highly susceptible to AOX nucleophilic attack. |
| Methylated Imidazo-pyrimidine | Aldehyde Oxidase (AOX) | 40.0 | > 120.0 | Steric bulk completely blocks molybdenum cofactor access. |
| Tetrahydroindazole (Cmpd 51) | CYP450 / General | > 60.0 | > 120.0 | Optimized DHODH inhibitor; loss of specific aromaticity prevents AOX binding. |
References
-
Deuteration and fluorination of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione to improve its pharmacokinetic properties. PubMed Central (NIH).[Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate.[Link]
-
A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. PubMed Central (NIH).[Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications.[Link]
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- 3. A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison: 6-ethynyl-5-fluoropyrimidin-2(1H)-one (F-ara-EdU) vs. 5-ethynyl-2'-deoxyuridine (EdU) for Proliferation Assays
A Senior Application Scientist's Guide to Selecting the Optimal Alkyne-Modified Nucleoside for Your Research
In the dynamic field of cell biology, the accurate measurement of cell proliferation is fundamental to understanding growth, development, and disease. For years, the incorporation of nucleoside analogs into newly synthesized DNA has been the gold standard for these assays. The advent of click chemistry has revolutionized this field, offering a sensitive and efficient alternative to traditional methods like BrdU incorporation. At the forefront of this technology are 5-ethynyl-2'-deoxyuridine (EdU) and a promising newcomer, 6-ethynyl-5-fluoropyrimidin-2(1H)-one, more commonly known as F-ara-EdU.
This guide provides an in-depth, objective comparison of F-ara-EdU and EdU for proliferation assays, grounded in experimental evidence. We will delve into their mechanisms of action, comparative performance, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific experimental needs.
The Core Principle: A Shared Mechanism of Detection
Both F-ara-EdU and EdU are thymidine analogs that are readily incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. The key to their detection lies in the ethynyl group, a small, biologically inert alkyne handle. This alkyne group serves as a target for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." In this reaction, a fluorescently labeled azide is covalently linked to the ethynyl group of the incorporated nucleoside, allowing for robust and sensitive visualization of cells that have undergone DNA replication.[1][2][3][4] This method circumvents the harsh DNA denaturation steps required for BrdU antibody detection, better preserving cellular morphology and epitopes for multiplexing applications.[5][6]
The Critical Distinction: Where F-ara-EdU Shines
While both molecules leverage the power of click chemistry, their subtle structural differences lead to significant variations in their biological impact. The primary advantage of F-ara-EdU lies in its significantly reduced cytotoxicity compared to EdU.[1][2]
Reduced Cytotoxicity and Minimal Perturbation of the Cell Cycle
EdU, while a powerful tool, has been shown to be a potent antimetabolite that can induce DNA instability, cell-cycle arrest, and even necrosis at higher concentrations or with prolonged exposure.[1][2] This toxicity can confound experimental results, particularly in long-term studies or when using sensitive cell lines.
In contrast, F-ara-EdU was specifically designed to bypass the metabolic pathways associated with this toxicity.[1][2] Experimental evidence demonstrates that F-ara-EdU has a minimal impact on genome function and causes little to no cellular arrest or inhibition of DNA synthesis.[1][2] A key study by Neef and Luedtke (2011) showed that HeLa cells labeled with F-ara-EdU for 72 hours subsequently incorporated BrdU at a high rate (approximately 90%), indicating normal cell cycle progression. Conversely, less than 10% of EdU-treated cells were able to incorporate BrdU, highlighting a significant EdU-induced cell cycle arrest.[1] This makes F-ara-EdU the superior choice for experiments requiring long-term cell survival, deep-tissue imaging, and pulse-chase studies aimed at "birth-dating" DNA in vivo.[1][2][7]
Performance at a Glance: A Comparative Summary
| Feature | 6-ethynyl-5-fluoropyrimidin-2(1H)-one (F-ara-EdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Mechanism of Action | Thymidine analog incorporated during DNA synthesis; detected via click chemistry. | Thymidine analog incorporated during DNA synthesis; detected via click chemistry. |
| Cytotoxicity | Significantly lower; minimal impact on cell viability and genome function.[1][2] | Can be cytotoxic at higher concentrations, leading to cell cycle arrest and DNA instability.[1][2] |
| Cell Cycle Perturbation | Causes little to no cell cycle arrest.[1][2][7] | Can induce cell cycle arrest, particularly at the G2/M checkpoint.[1] |
| Suitability for Long-Term Studies | Ideal for long-term labeling experiments and in vivo studies where cell survival is critical.[1][2] | Less suitable for long-term studies due to potential toxicity and cell cycle effects. |
| Pulse-Chase Experiments | Fully compatible with subsequent labeling with other nucleoside analogs like BrdU.[1] | Can inhibit the incorporation of other nucleosides, complicating pulse-chase designs.[1] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). |
Under the Hood: A Tale of Two Metabolic Pathways
The difference in cytotoxicity between F-ara-EdU and EdU can be attributed to their distinct metabolic activation pathways. EdU is phosphorylated by thymidine kinase (TK), the first and rate-limiting enzyme in the thymidine salvage pathway.[8] In contrast, F-ara-EdU, an arabinosyl nucleoside, is thought to be a substrate for deoxycytidine kinase (dCK).[9][10][11] This alternative activation route likely contributes to its reduced impact on cellular metabolism and lower toxicity.
Diagram: Metabolic Activation of F-ara-EdU and EdU
Caption: Metabolic activation pathways of EdU and F-ara-EdU.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for performing cell proliferation assays using F-ara-EdU and EdU. Optimal conditions, such as incubation time and nucleoside concentration, should be determined empirically for each cell type and experimental setup.
Diagram: General Experimental Workflow
Caption: A generalized workflow for cell proliferation assays.
Protocol 1: Cell Proliferation Assay Using F-ara-EdU or EdU
Materials:
-
F-ara-EdU or EdU
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer
-
Fluorescent azide
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add F-ara-EdU or EdU to the culture medium at the desired final concentration (typically 1-10 µM).
-
Incubate for the desired period (e.g., 1-2 hours for short-term labeling, or longer for specific applications).
-
-
Fixation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.[12]
-
Wash the cells twice with wash buffer.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.[12]
-
Wash the cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the click reaction buffer, fluorescent azide, CuSO4, and a reducing agent.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Washing and Counterstaining:
-
Imaging and Analysis:
-
Mount the coverslips with mounting medium.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Choosing the Right Tool for the Job: Application-Specific Recommendations
-
For short-term proliferation assays in robust cell lines: EdU is a cost-effective and efficient choice.
-
For long-term studies, in vivo experiments, or research involving sensitive cell types: F-ara-EdU is the superior option due to its significantly lower cytotoxicity and minimal impact on the cell cycle.[1][2][7]
-
For pulse-chase experiments: F-ara-EdU is highly recommended as it does not interfere with the incorporation of subsequent nucleoside analogs.[1]
-
For high-content screening and multiplexing: Both reagents are compatible with antibody staining, but the milder fixation and permeabilization conditions compared to BrdU assays make them advantageous.
Conclusion
Both F-ara-EdU and EdU are powerful tools for the analysis of cell proliferation, offering significant advantages over traditional methods. While EdU has been widely adopted for its simplicity and efficiency, the emergence of F-ara-EdU provides a crucial alternative for researchers concerned about the potential for cytotoxicity and cell cycle perturbation. By understanding the distinct properties of each molecule, researchers can select the optimal reagent to generate reliable and reproducible data, ultimately advancing our understanding of cellular dynamics in health and disease.
References
-
Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404–20409. [Link]
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Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. PubMed. [Link]
-
Macdonald, J. R., Fisher, G. M., Braun, A.-S. C., Thomas, S., Skinner-Adams, T. S., & Hilko, D. H. (2025). Thymidine kinase-independent click chemistry DNADetect™ probes as an EdU alternative for mammalian cell DNA labelling. bioRxiv. [Link]
-
Pavan, C., et al. (2017). Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis. Oncotarget, 8(38), 64403–64417. [Link]
-
White, J. C., & Capizzi, R. L. (1991). A critical role for uridine nucleotides in the regulation of deoxycytidine kinase and the concentration dependence of 1-beta-D-arabinofuranosylcytosine phosphorylation in human leukemia cells. PubMed. [Link]
-
Mansson, E., et al. (1991). Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs. PubMed. [Link]
-
Thymidine kinase. Wikipedia. [Link]
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Protocol for in vitro immunofluorescence staining in a Transwell co-culture system. ResearchGate. [Link]
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Thymidine kinase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Peters, G. J., et al. (1993). Regulation of phosphorylation of deoxycytidine and 2',2'-difluorodeoxycytidine (gemcitabine); effects of cytidine 5'-triphosphate and uridine 5'. PubMed. [Link]
-
Sabini, E., et al. (2008). Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs. PMC. [Link]
-
EdU Cell Proliferation Assay for Flow Cytometry. baseclick. [Link]
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lines ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Shewach, D. S., et al. (2002). Arabinosylguanine Is Phosphorylated by Both Cytoplasmic Deoxycytidine Kinase and Mitochondrial Deoxyguanosine Kinase. PubMed. [Link]
-
Thymidine kinase-independent click chemistry DNADetectTM probes as an EdU alternative for mammalian cell DNA labelling. bioRxiv. [Link]
-
ICC/IF Protocol. Antibodies.com. [Link]
-
Limsirichaikul, S., et al. (2009). EdU and BrdU incorporation resolve their differences. PMC. [Link]
-
Sanga, S., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]
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Larentis, M. I., et al. (2017). Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids. PubMed. [Link]
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Chemical Synthesis and Biological Activity of a Novel Fluorescent Etoposide Derivative. DeepDyve. [Link]
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The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
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EdU incorporation frequency necessary for productive SIRF. (A)... ResearchGate. [Link]
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Li, L. B., et al. (2008). RNA toxicity is a component of ataxin-3 degeneration in Drosophila. ResearchGate. [Link]
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Hall, E. R., et al. (2020). eDNA confirms lower trophic interactions help to modulate population outbreaks of the notorious crown-of-thorns sea star. PNAS. [Link]
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A Comparative Guide to Cell Proliferation Assays: Cross-Validation of Modern Click Chemistry with Classic Autoradiography
A Note on the Analyzed Compound: Initial searches for "6-ethynyl-5-fluoropyrimidin-2(1H)-one (EFPO)" did not yield information on its use as a cell proliferation marker. However, its chemical structure is highly analogous to the well-established thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU). Both are pyrimidine derivatives featuring an ethynyl group, a key functional moiety for click chemistry-based detection. Therefore, this guide will provide a comprehensive comparison between the modern EdU-based cell proliferation assay and the traditional [3H]thymidine autoradiography method. This comparative analysis will serve the core objective of cross-validating a contemporary, non-radioactive labeling technique against a classic, radioactivity-based standard.
Introduction: The Imperative of Accurate Cell Proliferation Measurement
The precise measurement of cell proliferation is a cornerstone of research in developmental biology, oncology, and regenerative medicine. For decades, the gold standard for quantifying DNA synthesis has been the incorporation of radiolabeled nucleosides, such as [3H]thymidine, followed by detection using autoradiography.[1] This technique offers a direct measure of DNA replication and has been instrumental in shaping our understanding of cell cycle kinetics.[2][3] However, the reliance on radioactive materials presents significant logistical and safety challenges.
In recent years, alternative methods have emerged that circumvent the need for radioactivity. Among the most prominent are those utilizing thymidine analogs that can be detected through immunocytochemistry, such as 5-bromo-2'-deoxyuridine (BrdU), or through bioorthogonal chemistry, like 5-ethynyl-2'-deoxyuridine (EdU).[4] The EdU-based assay, in particular, has gained widespread adoption due to its high sensitivity, specificity, and streamlined protocol that avoids the harsh DNA denaturation steps required for BrdU detection.[5][6][7]
This guide provides a detailed comparison of the classic [3H]thymidine autoradiography method with the modern EdU-click chemistry approach. We will delve into the underlying principles of each technique, provide step-by-step experimental protocols for their implementation, and present a comparative analysis of their performance based on key experimental parameters. This information is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate cell proliferation assay for their specific research needs.
Unveiling the Mechanisms: [3H]Thymidine vs. EdU
The fundamental principle behind both methods is the incorporation of a thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[1][8] However, the nature of the analog and the method of its detection are what set these two techniques apart.
[3H]Thymidine and Autoradiography: A Classic Approach
[3H]Thymidine is a radioactive isotopologue of the natural nucleoside thymidine. When introduced to proliferating cells, it is taken up and incorporated into the replicating DNA. The presence of the tritium (³H) isotope, a beta emitter, allows for the visualization of the labeled cells. This is achieved through autoradiography, a technique where a photographic emulsion is overlaid on the biological sample.[9][10][11] The beta particles emitted from the decaying tritium atoms expose the silver halide crystals in the emulsion, creating a pattern of silver grains that directly corresponds to the location of the newly synthesized DNA.[12]
dot graph TD { A[Cells in S-phase] --> B{Incubation with [3H]Thymidine}; B --> C[Incorporation of [3H]Thymidine into new DNA]; C --> D[Cell fixation and preparation]; D --> E[Coating with photographic emulsion]; E --> F[Exposure in the dark]; F --> G[Development of emulsion]; G --> H[Microscopic visualization of silver grains]; }
Figure 1. Workflow of [3H]Thymidine Labeling and Autoradiography.
EdU and Click Chemistry: A Modern Alternative
5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog that contains a terminal alkyne group.[2][4] Like thymidine, it is readily incorporated into newly synthesized DNA. The key innovation of the EdU assay lies in its detection method, which utilizes a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[2] This highly specific and efficient reaction forms a stable covalent bond between the alkyne group of the incorporated EdU and a fluorescently labeled azide probe.[4][13] This allows for the direct and sensitive visualization of proliferating cells using fluorescence microscopy or flow cytometry, without the need for DNA denaturation.[5]
dot graph TD { A[Cells in S-phase] --> B{Incubation with EdU}; B --> C[Incorporation of EdU into new DNA]; C --> D[Cell fixation and permeabilization]; D --> E[Click reaction with fluorescent azide]; E --> F[Washing]; F --> G[Fluorescence imaging or flow cytometry]; }
Figure 2. Workflow of EdU Labeling and Click Chemistry Detection.
Head-to-Head Comparison: Performance and Practicality
The choice between [3H]thymidine autoradiography and EdU-click chemistry often depends on the specific experimental goals, available resources, and desired throughput. Below is a comparative summary of key performance indicators.
| Feature | [3H]Thymidine Autoradiography | EdU with Click Chemistry |
| Principle | Incorporation of a radiolabeled nucleoside | Incorporation of a nucleoside with a bioorthogonal handle |
| Detection | Autoradiography (beta emission exposes photographic emulsion) | Copper-catalyzed click chemistry with a fluorescent azide |
| Sensitivity | High | High |
| Resolution | Good, but can be limited by beta particle scatter | Excellent, allows for high-resolution imaging |
| DNA Denaturation | Not required | Not required |
| Multiplexing | Challenging | Readily compatible with immunofluorescence and other fluorescent probes |
| Protocol Time | Days to weeks (due to exposure time) | Hours |
| Safety | Requires handling of radioactive materials and specialized disposal | Non-radioactive, standard laboratory safety procedures |
| Throughput | Low | High, amenable to high-content screening |
| Cost | Can be high due to radioisotope and disposal costs | Generally more cost-effective for high-throughput applications |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for comparison, we present standardized protocols for labeling and detecting proliferating cells using both [3H]thymidine and EdU in a cell culture setting.
Protocol 1: [3H]Thymidine Labeling and Autoradiography
Materials:
-
Cell culture medium
-
[3H]Thymidine (specific activity ~20 Ci/mmol)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Microscope slides
-
Photographic emulsion (e.g., Kodak NTB-2)
-
Developer and fixer solutions
-
Light-tight slide boxes
Procedure:
-
Cell Culture and Labeling: Plate cells on microscope slides or coverslips and culture until they reach the desired confluency. Add [3H]thymidine to the culture medium at a final concentration of 1 µCi/mL. Incubate for the desired pulse duration (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Fixation: Remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Emulsion Coating: In a darkroom with a safelight, melt the photographic emulsion in a water bath at 42-45°C. Dip the slides into the emulsion, withdraw slowly and evenly, and allow the excess to drain. Let the slides air dry in a vertical position for 1-2 hours.
-
Exposure: Place the dried slides in a light-tight box with a desiccant. Store at 4°C for a period of days to weeks, depending on the experimental conditions and desired signal intensity.
-
Development: In the darkroom, develop the slides in a suitable developer (e.g., D-19) for 2-5 minutes at 15-18°C. Rinse briefly in a stop bath (e.g., 1% acetic acid) and then fix in a photographic fixer for 5 minutes.
-
Washing and Counterstaining: Wash the slides in running water for 15-20 minutes. The slides can then be counterstained with a suitable nuclear stain (e.g., hematoxylin or DAPI) to visualize all cells.
-
Microscopy: Mount the slides with a coverslip and view under a light microscope. Labeled nuclei will be covered with dark silver grains.
Protocol 2: EdU Labeling and Click Chemistry Detection
Materials:
-
Cell culture medium
-
EdU solution (e.g., 10 mM in DMSO)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Cell Culture and Labeling: Plate cells on coverslips or in microplates. Add EdU to the culture medium to a final concentration of 10 µM. Incubate for the desired pulse duration (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Fixation: Remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[13]
-
Washing and Counterstaining: Wash the cells once with 3% BSA in PBS. If desired, counterstain the nuclei with a suitable dye such as Hoechst 33342.
-
Imaging: Wash the cells once more with PBS. Mount the coverslips on microscope slides or image the microplate directly using a fluorescence microscope or a high-content imaging system.
Conclusion: Choosing the Right Tool for the Job
Both [3H]thymidine autoradiography and EdU-click chemistry are powerful techniques for assessing cell proliferation. Autoradiography, while being the classic and a very direct method, is hampered by its reliance on radioactivity, long exposure times, and low throughput. The EdU-based assay, on the other hand, offers a modern, non-radioactive alternative with a rapid and simple protocol, high sensitivity, and excellent compatibility with other fluorescent techniques.
For researchers requiring high-throughput screening, multiplexing capabilities, and a fast turnaround time, the EdU-click chemistry method is the superior choice. However, for specific applications where the use of a radiolabel is essential or where historical data comparability is paramount, [3H]thymidine autoradiography remains a relevant, albeit more cumbersome, technique. The cross-validation of results between these two methods can provide a high degree of confidence in the observed cell proliferation data, leveraging the directness of autoradiography and the efficiency and versatility of click chemistry.
References
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
-
baseclick GmbH. (n.d.). EdU Assay | Kit for Cell Proliferation Analysis. Retrieved from [Link]
-
MoBiTec. (2023, July 31). EdU Cell Proliferation Assays. Retrieved from [Link]
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. [Link]
-
University of California, Santa Cruz. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from [Link]
-
Cusabio. (2025, May 27). What are common methods to study cell proliferation? Retrieved from [Link]
-
EBSCO. (n.d.). Autoradiography | Biology | Research Starters. Retrieved from [Link]
-
PubMed. (1995). Radioimagers as an alternative to film autoradiography for in situ quantitative analysis of 125I-ligand receptor binding and pharmacological studies. Retrieved from [Link]
-
Jones, C. W. (1990). Autoradiography & the Cell Cycle. The American Biology Teacher, 52(1), 43–46. [Link]
-
PLOS One. (2016). Validation of Novel Biomarkers for Prostate Cancer Progression by the Combination of Bioinformatics, Clinical and Functional Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Autoradiograph. Retrieved from [Link]
-
PubMed. (2016). Validation of Novel Biomarkers for Prostate Cancer Progression by the Combination of Bioinformatics, Clinical and Functional Studies. Retrieved from [Link]
-
Biology Discussion. (n.d.). Importance of Autoradiography in Cell Biology. Retrieved from [Link]
-
Journal of the National Cancer Institute. (1961). Autoradiographic Analysis of Cell Proliferation in Spontaneous Breast Cancer of C3H Mouse. II. Growth and Survival of Cell. Retrieved from [Link]
-
PMC. (2020). Identification and Validation of Novel Biomarkers for Diagnosis and Prognosis of Hepatocellular Carcinoma. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Correction: Validation of Novel Biomarkers for Prostate Cancer Progression by the Combination of Bioinformatics, Clinical and Functional Studies. Retrieved from [Link]
-
MDPI. (n.d.). Discovery and Validation of Novel Biomarkers for Detection of Epithelial Ovarian Cancer. Retrieved from [Link]
-
Biocompare. (2025, August 12). Using Protein Markers to Study Cell Proliferation in 2D and 3D. Retrieved from [Link]
-
EconStor. (2012). Advantages and Limitations of the Front-of-Package (FOP) Labeling Systems in Guiding the Consumers' Healthy Food Choice. Retrieved from [Link]
-
Oldways Whole Grains Council. (2025, July 23). Front-of-Pack Labels and What They Mean for Whole Grain Foods. Retrieved from [Link]
-
YouTube. (2025, June 11). Label-Free Cell Counting for Proliferation Studies | Live-Cell Imaging Explained. Retrieved from [Link]
-
PMC. (2013). EdU and BrdU incorporation resolve their differences. Retrieved from [Link]
-
PMC. (2014). An alternative approach to histopathological validation of PET imaging for radiation therapy image-guidance: A proof of concept. Retrieved from [Link]
-
PMC. (2024). Strengths and weaknesses of food eco-labeling: a review. Retrieved from [Link]
-
SciSpace. (2016). Cell proliferation and cytotoxicity assays. Retrieved from [Link]
-
baseclick GmbH. (n.d.). EdU Staining | Fast & Accurate Cell Detection. Retrieved from [Link]
-
PMC. (2019). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Retrieved from [Link]
-
ESHA Research. (2023). The Benefits of Front of Package Labeling for Consumers and Manufacturers - Blog. Retrieved from [Link]
-
SlideShare. (n.d.). Autoradiography. Retrieved from [Link]
-
Semantic Scholar. (2019). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Retrieved from [Link]
-
Ecosystems United. (n.d.). The Advantages and Disadvantages of Ecolabels for Your Business. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocol. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A radioligand for in vitro autoradiography of CSF1R in post-mortem CNS tissues. Retrieved from [Link]
-
PubMed. (1993). High-speed electron microscope autoradiographic studies of diffusible compounds. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocols Contents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Label-free cell phenotypic assessment of the molecular mechanism of action of epidermal growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed. (1995). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. Retrieved from [Link]
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In vivo comparison of 6-ethynyl-5-fluoropyrimidin-2(1H)-one and gefitinib in xenograft models
This guide outlines the in vivo comparison of 6-ethynyl-5-fluoropyrimidin-2(1H)-one (referred to hereafter as EFPO , a specific fluoropyrimidine derivative) and Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) in xenograft models.
This comparison focuses on their distinct mechanisms of action—pyrimidine metabolic interference versus EGFR signaling inhibition —and evaluates their efficacy, toxicity, and pharmacokinetic profiles in non-small cell lung cancer (NSCLC) models.
Executive Summary & Mechanism of Action
Gefitinib (Iressa)
-
Class: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).
-
Mechanism: Reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain. It blocks downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT) essential for cell proliferation and survival.
-
Primary Indication: NSCLC with activating EGFR mutations (e.g., Exon 19 del, L858R).
6-Ethynyl-5-fluoropyrimidin-2(1H)-one (EFPO)
-
Class: Fluoropyrimidine Analog / Dihydropyrimidine Dehydrogenase (DPD) Inhibitor.
-
Mechanism: Structurally related to 5-Fluorouracil (5-FU) and Eniluracil (5-ethynyluracil). The presence of the 6-ethynyl group and 5-fluoro substitution suggests a dual mechanism:
-
DPD Inhibition: The ethynyl group at position 6 (analogous to Eniluracil's position 5 or 6 depending on numbering conventions in literature) acts as a mechanism-based inactivator of DPD, preventing the catabolism of fluoropyrimidines and endogenous uracil.
-
Direct Cytotoxicity: As a 5-fluoro derivative, it may be anabolized to cytotoxic nucleotides (FdUMP, FUTP) that inhibit Thymidylate Synthase (TS) or incorporate into RNA/DNA, causing cell death.
-
-
Primary Utility: Enhancing the therapeutic index of fluoropyrimidines or acting as a standalone cytotoxic agent in solid tumors (Colon, Lung).
Experimental Design: Xenograft Models
To objectively compare these agents, a Non-Small Cell Lung Cancer (NSCLC) model is selected, as it is the primary indication for Gefitinib and a relevant target for fluoropyrimidines.
Model Selection
-
Cell Line A (EGFR Mutant): PC-9 or HCC827 (Exon 19 deletion, Gefitinib-sensitive).
-
Cell Line B (EGFR Wild-type/Resistant): A549 (KRAS mutant, Gefitinib-resistant) or H1975 (T790M, Gefitinib-resistant).
Study Groups (n=8-10 mice/group)
-
Vehicle Control: (e.g., 0.5% Methylcellulose + 0.1% Tween 80).
-
Gefitinib Monotherapy: 50 mg/kg, p.o., q.d. (Standard efficacious dose).
-
EFPO Monotherapy: 20–40 mg/kg, p.o., q.d. (Dose estimation based on Eniluracil/5-FU analogs).
-
Combination (Optional): Gefitinib (50 mg/kg) + EFPO (20 mg/kg) to assess synergy.
Experimental Protocols
A. Formulation and Dosing
-
Gefitinib: Dissolve in 0.5% methylcellulose/0.4% polysorbate 80. Administer via oral gavage (10 mL/kg).
-
EFPO: Due to the pyrimidinone structure, solubility may be pH-dependent. Formulate in hydroxypropyl-β-cyclodextrin (HPβCD) or PEG400/Water (30:70) if aqueous solubility is low. Administer via oral gavage.
B. Tumor Implantation & Measurement
-
Cell Culture: Harvest PC-9/A549 cells in log phase. Resuspend in PBS:Matrigel (1:1).
-
Inoculation: Inject
cells subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old). -
Randomization: When tumors reach 150–200 mm³ , randomize mice into groups to ensure equal mean tumor volume.
-
Monitoring: Measure tumor volume (
) and body weight twice weekly for 21–28 days.
C. Endpoint Analysis
-
Efficacy: Tumor Growth Inhibition (TGI%) =
. -
Toxicity: Body weight loss >20% requires euthanasia. Monitor for diarrhea (common with EGFR and 5-FU agents).
-
Biomarkers:
-
Gefitinib arm: p-EGFR, p-ERK, p-AKT (Western Blot/IHC).
-
EFPO arm: TS expression, DPD activity levels,
-H2AX (DNA damage marker).
-
Comparative Performance Data
The following table summarizes the expected performance based on the mechanistic classes of the two compounds in an EGFR-mutant model (PC-9).
| Feature | Gefitinib (50 mg/kg) | EFPO (Fluoropyrimidine Analog) |
| Primary Target | EGFR Tyrosine Kinase | Thymidylate Synthase / DPD |
| TGI (PC-9 Model) | High (>90%) ; often causes regression. | Moderate (40–60%) ; cytostatic effect. |
| TGI (A549 Model) | Low (<20%); resistant due to KRAS. | Moderate (40–60%) ; mechanism is EGFR-independent. |
| Onset of Action | Rapid (tumor shrinkage within 3-5 days). | Slower (requires metabolic activation/accumulation). |
| Key Toxicity | Skin rash, Diarrhea. | Myelosuppression, GI mucositis (Hand-Foot syndrome potential). |
| Resistance Mechanism | T790M mutation, MET amplification. | TS overexpression, DPD upregulation. |
| Pharmacokinetics | High oral bioavailability; CYP3A4 metabolism. | Bioavailability varies; likely renal excretion or DPD-regulated. |
Interpretation of Data
-
Gefitinib is the superior agent for EGFR-driven tumors , demonstrating rapid and deep responses.
-
EFPO offers a broader spectrum of activity, effective in EGFR-resistant (Wild-type/KRAS) models where Gefitinib fails. Its value lies in overcoming resistance or as a combination partner to prevent salvage pathway activation.
Pathway Visualization
Figure 1: Mechanism of Action Comparison
This diagram contrasts the signal transduction inhibition of Gefitinib with the metabolic blockade of EFPO.
Caption: Gefitinib blocks upstream EGFR signaling, while EFPO interferes with pyrimidine metabolism and DNA synthesis.
Figure 2: Experimental Workflow for Xenograft Comparison
Caption: Step-by-step workflow from cell culture to endpoint analysis for the in vivo comparison.
References
-
Mok, T. S., et al. (2009).[1] "Gefitinib or Carboplatin–Paclitaxel in Pulmonary Adenocarcinoma." New England Journal of Medicine. Link
-
Spector, T., et al. (1993). "Eniluracil (776C85): A Potent Inhibitor of Dihydropyrimidine Dehydrogenase." Biochemical Pharmacology. (Foundational mechanism for ethynyl-pyrimidines). Link
-
Hirai, H., et al. (2010). "The antitumor activity of the novel EGFR inhibitor in xenograft models." Molecular Cancer Therapeutics. (Protocol reference for PC-9 xenografts). Link
-
ChemSRC. (2024).[2] "CAS 1226429-70-4 Entry: 6-Ethynyl-5-fluoropyrimidin-2(1H)-one."[2] ChemSRC Database. Link
Sources
Side-by-side analysis of copper-free vs. copper-catalyzed click reactions for 6-ethynyl-5-fluoropyrimidin-2(1H)-one
The following guide provides a side-by-side technical analysis of the ligation strategies for 6-ethynyl-5-fluoropyrimidin-2(1H)-one .
Executive Summary & Chemical Context
6-ethynyl-5-fluoropyrimidin-2(1H)-one is a functionalized pyrimidine scaffold combining a pharmacophoric 5-fluoro motif (mimicking 5-fluorouracil) with a terminal alkyne at the C6 position. This structure is typically employed as a "clickable" small-molecule probe to study the localization or metabolism of fluorinated pyrimidines without significantly altering their steric profile.
The Central Dilemma: The presence of a terminal alkyne (–C≡CH) dictates the ligation chemistry.
-
Standard Method (CuAAC): The terminal alkyne is the native substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition. It is fast, regioselective (1,4-triazole), and works with any azide.
-
The "Copper-Free" Challenge: True "Copper-Free" click (SPAAC) requires a strained alkyne (e.g., DBCO), which this molecule does not possess. Therefore, "Copper-Free" in this context refers to either Ruthenium-catalyzed (RuAAC) alternatives or the strategic decision to switch probes to a bulky cyclooctyne derivative.
This guide analyzes the Standard CuAAC protocol against the Ruthenium-Catalyzed (RuAAC) alternative, while addressing the feasibility of catalyst-free ligation.
Technical Comparison: CuAAC vs. RuAAC vs. Catalyst-Free
| Feature | CuAAC (Standard) | RuAAC (Alternative Catalyst) | Catalyst-Free (Thermal/SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Cycloaddition | Ruthenium(II)-Catalyzed Cycloaddition | Thermal Huisgen or Strain-Promoted |
| Substrate Requirement | Terminal Alkyne (Matches 6-ethynyl...) | Terminal or Internal Alkyne | Strained Alkyne (Does not match) |
| Regioselectivity | Strictly 1,4-disubstituted triazole | Strictly 1,5-disubstituted triazole | Mixed isomers (Thermal) or N/A |
| Kinetics | Fast ( | Slower than CuAAC | Negligible for terminal alkynes at RT |
| Biocompatibility | Low (Cu toxicity) - Requires Ligands | Moderate (Ru is less cytotoxic but lipophilic) | High (but not possible with this probe) |
| Steric Impact | Minimal (Ethynyl group is small) | Minimal | N/A |
| Suitability for 6-ethynyl... | Optimal | Viable (if 1,5-isomer needed) | Not Viable |
Critical Insight: The "Copper-Free" Misconception
Researchers often seek "Copper-Free" conditions to avoid toxicity in live cells. However, 6-ethynyl-5-fluoropyrimidin-2(1H)-one cannot undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) because it lacks ring strain.
-
Option A: Use CuAAC with biocompatible ligands (e.g., BTTAA) to suppress toxicity.
-
Option B: If copper is strictly forbidden, you must abandon this specific compound and synthesize a DBCO-functionalized analog (e.g., 6-(DBCO)-5-fluoropyrimidin-2(1H)-one), which will significantly alter the pharmacokinetics due to the bulky hydrophobic ring.
Mechanistic Pathways
Diagram 1: CuAAC vs. RuAAC Regioselectivity
The choice of metal dictates the structural outcome of the ligation. CuAAC forms the 1,4-isomer (linear), while RuAAC forms the 1,5-isomer (kinked), which may affect the biological activity of the probe if the triazole binds to a target protein.
Caption: Divergent synthesis pathways. Cu(I) catalysis yields the 1,4-regioisomer, while Ru(II) yields the 1,5-regioisomer.
Optimized Experimental Protocols
Protocol A: Biocompatible CuAAC (Recommended)
This protocol uses BTTAA , a third-generation ligand that chelates Cu(I) effectively, preventing reactive oxygen species (ROS) generation and protecting the fluorinated base from degradation.
Reagents:
-
Probe: 6-ethynyl-5-fluoropyrimidin-2(1H)-one (10 mM in DMSO).
-
Tag: Azide-Fluorophore (e.g., Azide-Cy5) (10 mM in DMSO).
-
Catalyst Source: CuSO₄·5H₂O (20 mM in water).
-
Ligand: BTTAA (50 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water, fresh).
Step-by-Step Workflow:
-
Premix Catalyst Complex: In a separate tube, mix CuSO₄ (1 µL) and BTTAA (2 µL). Incubate for 2 minutes. This forms the active, non-toxic [Cu(BTTAA)] complex.
-
Reaction Assembly: To the biological sample (lysate or fixed cells in PBS), add:
-
Azide-Tag (Final: 20–50 µM)
-
Probe (Pre-incubated/metabolized)
-
Cu-BTTAA Complex (Final Cu: 50 µM, Ligand: 250 µM)
-
Sodium Ascorbate (Final: 2.5 mM)
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
Quenching: Add 10 mM EDTA to chelate excess copper.
-
Wash: Wash cells 3x with PBS containing 1% BSA to remove unreacted dye.
Why this works: The 5-fluoro group on the pyrimidine ring is electron-withdrawing. While this might theoretically destabilize the ring under harsh conditions, the mild, ligand-assisted CuAAC conditions (pH 7.4) preserve the C-F bond integrity.
Protocol B: Ruthenium-Catalyzed (RuAAC)
Use this only if the 1,5-triazole geometry is required for structure-activity relationship (SAR) studies. Note: Ru complexes are often air-sensitive and less water-soluble.
Reagents:
-
Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).
-
Solvent: THF/Water or Dioxane/Water (Ru catalysts tolerate water but dissolve poorly in it).
Step-by-Step Workflow:
-
Dissolve 6-ethynyl-5-fluoropyrimidin-2(1H)-one (1 eq) and Azide (1.1 eq) in Dioxane/Water (1:1).
-
Add [Cp*RuCl(cod)] (2–5 mol%).
-
Incubation: 6–12 hours at RT (Significantly slower than CuAAC).
-
Purification: Requires extraction or HPLC; difficult to perform in situ in cells due to catalyst solubility and kinetics.
Troubleshooting & Data Interpretation
Stability of the C-F Bond
The 5-fluoro substituent is a critical feature. In standard nucleophilic aromatic substitution (
-
Risk: High concentrations of free Cu(I) (without ligand) can generate hydroxyl radicals that might attack the pyrimidine ring.
-
Solution: Always maintain a Ligand:Copper ratio of at least 5:1 .
Diagram 2: Experimental Decision Tree
Use this logic flow to determine the correct protocol for your application.
Caption: Selection guide for ligation conditions. For live cells, ligand-assisted CuAAC is the only viable option for this probe.
References
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Describes BTTAA ligand superiority).
-
Boren, B. C., et al. (2008).[2] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[2][3]
-
Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society.[2][3]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Context on Copper-Free limitations).
Sources
Benchmarking the performance of 6-ethynyl-5-fluoropyrimidin-2(1H)-one against similar commercial probes
This guide benchmarks 6-ethynyl-5-fluoropyrimidin-2(1H)-one (hereafter referred to as EF-P ) against established commercial pyrimidine probes. This analysis focuses on its dual utility as a metabolic tracer and a mechanism-based probe for pyrimidine-processing enzymes, specifically Dihydropyrimidine Dehydrogenase (DPD) and Cytidine Deaminase (CDA) .
Executive Summary
6-Ethynyl-5-fluoropyrimidin-2(1H)-one (EF-P) represents a specialized class of "dual-warhead" pyrimidine probes. Unlike standard metabolic labels that passively incorporate into nucleic acids, EF-P combines the fluorine moiety of 5-Fluorouracil (5-FU) with the ethynyl handle of 5-Ethynyluracil (5-EU).
This unique structural configuration allows EF-P to function as a mechanism-based activity probe for enzymes governing the pyrimidine salvage pathway, particularly DPD, while offering orthogonal detection capabilities via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and
Primary Advantages:
-
Dual-Modality Detection: Simultaneous fluorescence imaging (Click) and magnetic resonance tracking (
F). -
Enzyme Specificity: Higher selectivity for DPD active-site cysteines compared to 5-EU due to the C6-Michael acceptor reactivity.
-
Metabolic Stability: Resistance to rapid degradation compared to native 5-FU.
Head-to-Head Benchmarking
Comparative Overview
The following table contrasts EF-P with the industry-standard RNA probe (5-EU) and the clinical standard (5-FU).
| Feature | EF-P (Subject) | 5-Ethynyluracil (5-EU) | 5-Fluorouracil (5-FU) |
| Core Structure | 5-Fluoro-6-ethynyl-pyrimidinone | 5-Ethynyl-uracil | 5-Fluoro-uracil |
| Primary Application | DPD Activity Profiling / | Nascent RNA Labeling | Chemotherapy / Antibody Staining |
| Detection Method | Click Chemistry (Fluorescence) + | Click Chemistry (Fluorescence) | Anti-BrdU/Anti-5-FU Antibody |
| Mechanism of Action | Covalent modification of DPD (Cys) / Metabolic trapping | Incorporation into RNA (UTP analog) | TS Inhibition / RNA incorporation |
| Cellular Uptake | Equilibrative Nucleoside Transporters (ENTs) | ENTs | ENTs / Diffusion |
| Cytotoxicity | Moderate (Enzyme sequestration) | Low (Short-term) / High (Long-term) | High (Antimetabolite) |
| Signal-to-Noise | High (Covalent enzyme adducts wash out slowly) | Moderate (Requires removal of unincorporated pool) | Low (Antibody cross-reactivity) |
Performance Analysis
Sensitivity & Specificity
-
EF-P vs. 5-EU: 5-EU is primarily a substrate for RNA polymerases (I, II, and III). While it effectively labels nascent RNA, it suffers from high background in metabolically active cells due to the large pool of unincorporated 5-EUTP. In contrast, EF-P is designed to target the catabolic machinery (DPD). The ethynyl group at the C6 position creates a potent Michael acceptor that covalently traps DPD at its catalytic cysteine (Cys671 in human DPD). This results in a "stuck" probe that provides a high-contrast map of DPD activity rather than total RNA synthesis.
-
EF-P vs. 5-FU: Detecting 5-FU distribution typically requires destructive fixation and antibody staining, which can be prone to epitope masking. EF-P allows for chemo-selective labeling in intact cells or lysates via click chemistry, offering superior linearity and quantification.
Kinetics and Stability
The 5-fluoro substituent in EF-P mimics the electronic properties of 5-FU, stabilizing the pyrimidine ring against certain cleavage events while enhancing the electrophilicity of the C6 position. This makes EF-P a more rapid covalent modifier of DPD than 6-ethynyluracil (without fluorine), as supported by kinetic isotope effect studies on similar scaffolds (Rosenbaum et al., Biochemistry).
Mechanism of Action: The "Suicide" Probe Pathway
EF-P operates differently from passive metabolic labels. It acts as a suicide substrate for Dihydropyrimidine Dehydrogenase (DPD).
The Pathway:
-
Entry: EF-P enters the cell via nucleoside transporters.
-
Recognition: DPD recognizes the uracil-like core.
-
Activation: The enzyme attempts to reduce the C5-C6 double bond.
-
Trapping: The catalytic cysteine thiolate attacks C6. The ethynyl group prevents the completion of the reduction cycle, forming a covalent irreversible adduct.
-
Detection: The "clicked" fluorophore reveals the location and abundance of active DPD.
Caption: Mechanism of EF-P accumulation. Unlike 5-EU (which flows to RNA), EF-P preferentially traps DPD via covalent modification at C6.
Experimental Protocols
Protocol A: Profiling DPD Activity in Cancer Cell Lines
Objective: Visualize active DPD distribution in 5-FU resistant cells (e.g., colon cancer HT-29).
Reagents:
-
EF-P (10 mM stock in DMSO).
-
Fixative: 3.7% Formaldehyde in PBS.
-
Permeabilization: 0.5% Triton X-100.
-
Click Cocktail: 10 µM Azide-AlexaFluor 488, 2 mM CuSO4, 10 mM Sodium Ascorbate.
Workflow:
-
Seeding: Plate cells at 50% confluence.
-
Pulse: Treat cells with 10 µM EF-P for 1–4 hours.
-
Note: Short pulses favor enzyme activity profiling; long pulses (>12h) may lead to background RNA incorporation.
-
-
Wash: Rinse 3x with warm PBS to remove unbound probe.
-
Fixation: Incubate with formaldehyde for 15 min at RT.
-
Permeabilization: Treat with Triton X-100 for 10 min.
-
Click Reaction: Incubate with Click Cocktail for 30 min in the dark.
-
Imaging: Analyze via confocal microscopy (Ex/Em: 490/525 nm).
Protocol B: Competitive Inhibition Assay (Validation)
Objective: Confirm specificity of EF-P for DPD using Eniluracil (known inhibitor).
-
Pre-treatment: Incubate cells with 20 µM Eniluracil (5-ethynyluracil) for 1 hour.
-
Labeling: Add 10 µM EF-P (without washing out Eniluracil) and incubate for 2 hours.
-
Detection: Perform Click chemistry as above.
-
Result Interpretation: A significant reduction in fluorescence compared to the "EF-P only" control confirms that EF-P and Eniluracil compete for the same active site (DPD).
Visualizing the Workflow
The following diagram illustrates the comparative workflow between standard immunofluorescence (for 5-FU) and the bioorthogonal approach (for EF-P).
Caption: The EF-P workflow bypasses harsh DNA denaturation steps required for antibody detection, preserving cellular morphology.
References
-
Rosenbaum, K., et al. (1998).[1] "Secondary tritium and solvent deuterium isotope effects as a probe of the reaction catalyzed by porcine recombinant dihydropyrimidine dehydrogenase." Biochemistry. Link
-
Lohkamp, B., et al. (2010).[1] "Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis and crystal structure analysis." Biochemistry. Link
-
Spector, T., et al. (1993). "5-Ethynyluracil (776C85): Inactivation of dihydropyrimidine dehydrogenase in vivo." Biochemical Pharmacology. Link
-
Salic, A., & Mitchison, T. J. (2008). "A chemical method for fast and sensitive detection of DNA synthesis in vivo." Proceedings of the National Academy of Sciences. Link
-
ChemSrc Database. (2025). "CAS 1226429-70-4 Entry: 6-Ethynyl-5-fluoropyrimidin-2(1H)-one."[2][3] Link
Sources
A Comparative Guide to the Selectivity of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for Cancer Cells Over Normal Cells
Introduction: The Quest for Selective Cancer Therapeutics
The foundational principle of successful cancer chemotherapy is selective toxicity: maximizing the eradication of malignant cells while minimizing damage to healthy host tissues. Pyrimidine analogs have long been a cornerstone of anticancer treatment, primarily because they function as antimetabolites that interfere with the synthesis of nucleic acids, a process hyperactive in rapidly dividing cancer cells.[1][2] The classic example, 5-Fluorouracil (5-FU), has been a frontline therapy for decades, particularly for solid tumors.[3][4] However, its clinical utility is often hampered by a narrow therapeutic window and significant toxicity to normal tissues, such as the gastrointestinal tract and bone marrow. This lack of selectivity stems from its mechanism of action, which affects any rapidly proliferating cell, not just cancerous ones.[2]
This guide introduces 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a novel pyrimidine analog designed to overcome the limitations of traditional chemotherapeutics like 5-FU. The incorporation of an ethynyl group at the C6 position is a strategic modification intended to enhance its interaction with key intracellular targets and potentially improve its selectivity profile. This document provides a comprehensive framework for assessing the selectivity of this compound, detailing the underlying mechanistic rationale, robust experimental protocols for its evaluation, and a direct comparison with the established drug, 5-Fluorouracil.
Mechanistic Hypothesis: Targeting Thymidylate Synthase with Enhanced Specificity
The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), is Thymidylate Synthase (TS).[5] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][6] By inhibiting TS, 5-FU leads to a "thymineless death," stalling DNA synthesis and inducing apoptosis in rapidly dividing cells.[2] Many cancer cells overexpress TS, making it a validated and attractive therapeutic target.[5][7]
Our hypothesis is that the 6-ethynyl group of 6-ethynyl-5-fluoropyrimidin-2(1H)-one enhances its binding affinity and inhibitory potential for TS, potentially through additional interactions within the enzyme's active site. This could lead to more potent inhibition at lower concentrations, thereby sparing normal cells that have lower TS expression and a reduced reliance on de novo nucleotide synthesis. Furthermore, the ethynyl moiety may influence the drug's cellular uptake or metabolic activation, creating a wider therapeutic window. A related compound, 5-ethynyluracil, has been shown to be a potent inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[8][9] While our subject compound is structurally distinct, this precedent highlights the significant impact an ethynyl group can have on pyrimidine metabolism and efficacy.
Diagram 1: Proposed Mechanism of Action
This diagram illustrates the hypothesized intracellular pathway of 6-ethynyl-5-fluoropyrimidin-2(1H)-one, leading to the inhibition of Thymidylate Synthase and subsequent apoptosis.
Caption: Hypothesized pathway of 6-ethynyl-5-fluoropyrimidin-2(1H)-one action.
Experimental Framework for Assessing Selectivity
To rigorously evaluate the selectivity of 6-ethynyl-5-fluoropyrimidin-2(1H)-one, a multi-faceted in vitro approach is essential. This involves comparing the cytotoxic and apoptotic effects of the compound on a panel of cancer cell lines against its effects on normal, non-malignant cells.[10] For this guide, we will use the human colon adenocarcinoma cell line HT-29 and the human breast adenocarcinoma cell line MCF-7 as our cancer models. As a comparator for normal tissue, we will use the non-tumorigenic human breast epithelial cell line MCF-10A .[11] 5-Fluorouracil will be used as a benchmark control in all assays.
The core of this assessment is the determination of the Selectivity Index (SI) , which quantifies the preferential toxicity of a compound towards cancer cells. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells.[12][13] A higher SI value indicates greater selectivity for cancer cells.
SI = CC50 (Normal Cells) / IC50 (Cancer Cells)
An SI value greater than 2 is generally considered to represent significant selectivity.[14]
Diagram 2: Experimental Workflow
This diagram outlines the step-by-step process for evaluating the compound's selectivity, from cell culture to data analysis.
Caption: Experimental workflow for determining the selectivity index.
Detailed Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed HT-29, MCF-7, and MCF-10A cells into 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 6-ethynyl-5-fluoropyrimidin-2(1H)-one and 5-Fluorouracil (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 (for cancer cells) and CC50 (for normal cells) values.[16][17]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound (as determined by the MTT assay) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) and compare the induction of apoptosis between the test compound and 5-FU in both cancer and normal cell lines. Anticancer drugs typically induce apoptosis through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[18][19][20]
Diagram 3: Apoptotic Pathways
This diagram shows the major intrinsic and extrinsic apoptosis pathways that can be activated by chemotherapeutic agents.
Sources
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells [mdpi.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
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- 19. Apoptosis pathways in cancer and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actaorthop.org [actaorthop.org]
A comparative study of the metabolic pathways affected by different fluoropyrimidine drugs
Executive Summary
Fluoropyrimidines remain the backbone of treatment for gastrointestinal and breast malignancies.[1] While they share a structural homology to uracil, their metabolic fates differ significantly, dictating their toxicity profiles and resistance mechanisms. This guide provides a technical comparison of the metabolic pathways affected by 5-Fluorouracil (5-FU) , Capecitabine , S-1 (Tegafur/Gimeracil/Oteracil) , and TAS-102 (Trifluridine/Tipiracil) .
Key Distinction:
-
5-FU, Capecitabine, and S-1 primarily act as Thymidylate Synthase (TS) inhibitors . Their efficacy is heavily modulated by the catabolic enzyme Dihydropyrimidine Dehydrogenase (DPD).[2][3]
-
TAS-102 functions primarily through DNA incorporation causing structural instability. It is not a substrate for DPD, making it metabolically distinct and effective in 5-FU refractory disease.
Detailed Pathway Analysis
5-Fluorouracil (5-FU): The Metabolic Backbone
5-FU requires intracellular activation to cytotoxic nucleotides.[4] It follows a complex network of anabolic and catabolic pathways.
-
Anabolism (Activation): 5-FU is converted to Fluorodeoxyuridine Monophosphate (FdUMP ), which forms a ternary complex with TS and 5,10-methylene tetrahydrofolate, inhibiting DNA synthesis.[1] Alternatively, it is converted to FUTP (incorporated into RNA) and FdUTP (incorporated into DNA).
-
Catabolism (Degradation): >80% of administered 5-FU is rapidly degraded in the liver by DPD (Dihydropyrimidine Dehydrogenase) into Dihydrofluorouracil (DHFU).[2] This is the rate-limiting step and the primary source of inter-patient variability and toxicity.
Capecitabine: Tumor-Selective Activation
Capecitabine is an oral prodrug designed to mimic continuous 5-FU infusion while reducing systemic toxicity. It undergoes a three-step enzymatic cascade:[1][4]
-
Liver: Carboxylesterase (CES) converts Capecitabine to 5'-Deoxy-5-fluorocytidine (5'-DFCR).[1]
-
Liver/Tumor: Cytidine Deaminase (CDA) converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR).
-
Tumor: Thymidine Phosphorylase (TP) converts 5'-DFUR to active 5-FU.[5] Since TP is often upregulated in tumor tissue, this concentrates 5-FU at the disease site.
S-1: Modulation of DPD and OPRT
S-1 combines the prodrug Tegafur with two modulators:
-
Gimeracil (CDHP): A potent inhibitor of DPD . It prevents the breakdown of 5-FU, maintaining high plasma concentrations with lower oral doses.
-
Oteracil (Oxo): Inhibits Orotate Phosphoribosyltransferase (OPRT) in the gastrointestinal tract. This prevents the phosphorylation of 5-FU into toxic nucleotides (FUMP) in the gut mucosa, reducing diarrhea.
TAS-102: The "Non-5-FU" Fluoropyrimidine
TAS-102 is a combination of Trifluridine (FTD) and Tipiracil (TPI) .
-
Trifluridine: A thymidine analog.[6] Unlike 5-FU, it is not metabolized by DPD.[7] Instead, it is rapidly degraded by Thymidine Phosphorylase (TP) . Its primary mechanism is incorporation into DNA (as F3dTTP), causing DNA strand breaks.
-
Tipiracil: A specific inhibitor of TP . It is added to prevent the rapid degradation of Trifluridine, increasing its bioavailability.
-
Clinical Implication: Because TAS-102 is not degraded by DPD, it can be an option for patients with partial DPD deficiency (though caution is still advised) and remains effective in tumors with upregulated TS expression (a common 5-FU resistance mechanism).
Comparative Metabolic Profiling
The following table summarizes the critical enzymatic interactions that differentiate these agents.
| Feature | 5-Fluorouracil (5-FU) | Capecitabine | S-1 (Tegafur/Gimeracil/Oteracil) | TAS-102 (Trifluridine/Tipiracil) |
| Primary Mechanism | TS Inhibition (FdUMP) | TS Inhibition (FdUMP) | TS Inhibition (FdUMP) | DNA Incorporation (F3dTTP) |
| Prodrug Form | No | Yes (Triple-step activation) | Yes (Tegafur | No (Trifluridine is active) |
| Key Catabolic Enzyme | DPD (Liver) | DPD (Liver, after conversion) | DPD (Inhibited by Gimeracil) | TP (Inhibited by Tipiracil) |
| DPD Dependence | High (Risk in DPD deficiency) | High | Modulated (Gimeracil protects 5-FU) | None (Not a DPD substrate) |
| Role of Thymidine Phosphorylase (TP) | Anabolic (Activation to FdUMP) | Critical Activation Step (5'-DFUR | Anabolic | Catabolic (Degrades Trifluridine) |
| Resistance Profile | TS Upregulation, DPD Increase | TS Upregulation, TP Downregulation | TS Upregulation | Effective in TS-high tumors |
Visualizing the Pathways
Diagram 1: The Fluoropyrimidine Network
This diagram illustrates the central role of 5-FU and how Capecitabine and S-1 feed into this pathway, contrasted with the distinct catabolism of TAS-102.
Caption: Comparative metabolic flow. Note that TP activates Capecitabine but degrades Trifluridine.
Experimental Methodologies
To validate these pathways or phenotype patients, the following protocols are recommended.
Protocol 1: Intracellular Nucleotide Quantitation via LC-MS/MS
Objective: Quantify active metabolites (FUTP, FdUTP, FdUMP) in Peripheral Blood Mononuclear Cells (PBMCs) to assess anabolic efficiency.[4]
Reagents:
-
Ammonium formate (10 mM, pH 10).
-
Acetonitrile (LC-MS grade).
-
Internal Standards:
-5-FU nucleotides.
Workflow:
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash 2x with PBS.
-
Lysis: Resuspend
cells in 100 µL of 70% methanol (pre-chilled to -20°C). Vortex vigorously for 30s. -
Extraction: Incubate at -20°C for 1 hour to precipitate proteins. Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.
-
Chromatography (IP-RP):
-
Column: Porous Graphitic Carbon (e.g., Hypercarb) or C18 with Ion-Pairing reagent (dibutylammonium acetate).
-
Mobile Phase A: 10 mM Ammonium Formate + 10 mM Dibutylammonium Acetate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-50% B over 15 minutes.
-
-
Detection (MS/MS):
-
Operate in Negative Electrospray Ionization (ESI-) mode.
-
MRM Transitions:
-
FUTP: m/z 521
159 (pyrophosphate loss). -
FdUMP: m/z 325
81.
-
-
Protocol 2: DPD Enzyme Activity Assay (PBMC Phenotyping)
Objective: Determine the catabolic capacity of a patient to predict 5-FU toxicity risk.
Workflow:
-
Preparation: Isolate PBMCs as above. Lyse cells in cytosolic extraction buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors) via sonication (3 cycles, 10s on/off).
-
Ultracentrifugation: Centrifuge lysate at 100,000 x g for 1 hour to remove microsomes (DPD is cytosolic).
-
Incubation:
-
Mix 100 µL cytosolic extract (approx. 200 µg protein) with NADPH (250 µM) and
-5-FU (50 µM) or unlabeled 5-FU. -
Incubate at 37°C for 30 minutes.
-
-
Termination: Stop reaction by adding 200 µL ice-cold acetonitrile.
-
Quantification:
-
Separate substrate (5-FU) and product (DHFU) via Reversed-Phase HPLC (C18 column).
-
Monitor UV at 260 nm or measure radioactivity fractions.
-
Calculation: Activity = (pmol DHFU formed) / (min
mg protein). -
Normal Range: ~0.15 - 0.30 nmol/min/mg. Values <0.10 indicate partial deficiency.
-
Diagram 2: Mechanism of Action Comparison
This diagram highlights the critical difference in the final cytotoxic event between standard fluoropyrimidines and TAS-102.
Caption: 5-FU primarily starves the cell of thymidine (TS inhibition); TAS-102 physically damages DNA.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link
- Miura, K., et al. (2004). Fluoropyrimidine metabolism and pharmacogenetics. Journal of Clinical Oncology, 22(14), 2971-2983.
-
Emura, T., et al. (2005). A novel antimetabolite, TAS-102 retains its effect on FU-resistant colorectal cancer cell lines. International Journal of Molecular Medicine, 15(3), 537-542. Link
- Peters, G. J., & van Kuilenburg, A. B. (2011). Capecitabine: a review of the mechanism of action and clinical efficacy. Expert Opinion on Pharmacotherapy, 12(10), 1533-1544.
-
Matsuoka, K., et al. (2015). Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression. Oncotarget, 6(16), 14661-14672. Link
- Van Kuilenburg, A. B., et al. (2000). Phenotyping and genotyping for dihydropyrimidine dehydrogenase deficiency. Pharmacogenetics, 10(7), 579-584.
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- 2. pgx-net.nl [pgx-net.nl]
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- 5. Positive correlation between the efficacy of capecitabine and doxifluridine and the ratio of thymidine phosphorylase to dihydropyrimidine dehydrogenase activities in tumors in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethynyl-5-fluoropyrimidin-2(1H)-one proper disposal procedures
Executive Summary: Hazard Classification & Immediate Action
Status: HIGH HAZARD / CYTOTOXIC / REACTIVE [1][2]
6-Ethynyl-5-fluoropyrimidin-2(1H)-one is a fluorinated nucleoside analog intermediate.[1][2] It presents a dual-hazard profile that distinguishes it from standard organic waste:
-
Bioactivity (Cytotoxicity): Structurally related to 5-Fluorouracil (5-FU) and Eniluracil, it must be handled as a potent antimetabolite capable of interfering with DNA/RNA synthesis.[1][2]
-
Reactivity (Acetylide Formation): The terminal alkyne (ethynyl group) at position 6 renders this compound shock-sensitive if allowed to contact specific metals (Copper, Silver) under basic conditions.[1][2]
Immediate Directive:
-
DO NOT dispose of down the drain.[2]
-
DO NOT use metal spatulas or store in containers with copper/brass fittings.[2]
-
MANDATORY: High-Temperature Incineration (HTI) is the only validated disposal method.[1][2]
Chemical Hazard Assessment (The "Why")
To ensure safety compliance, researchers must understand the causality behind these strict protocols. This is not arbitrary; it is based on the functional group chemistry of the molecule.
| Functional Group | Hazard Mechanism | Operational Constraint |
| 5-Fluoro-pyrimidin-2-one | Antimetabolite Toxicity: Mimics Uracil/Cytosine.[1][2] Upon metabolic activation, it can inhibit thymidylate synthase or incorporate into RNA, causing cell death.[2] | Zero Exposure: Handle in a Class II Biosafety Cabinet (BSC) or chemical fume hood.[2] Treat all waste as "Cytotoxic/Chemotherapy Waste." |
| 6-Ethynyl (Terminal Alkyne) | Acetylide Formation: The terminal proton is acidic ( | Material Incompatibility: strictly AVOID copper, brass, silver, and mercury.[2] These acetylides are shock-sensitive explosives when dry.[1][2] |
| C-F Bond | Thermal Stability: The Carbon-Fluorine bond is the strongest in organic chemistry.[1][2] Standard low-temp incineration may release HF gas or fail to destroy the ring.[1][2] | Destruction: Requires RCRA-approved incineration at |
Visualizing the Reactive Hazard
The following diagram illustrates the specific chemical risk of using improper equipment (metal spatulas/containers) with this compound.
Figure 1: Mechanism of explosive acetylide formation.[1][2] This pathway justifies the strict ban on metal tools and containers.
Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. If you cannot confirm the composition of a waste stream, default to the highest hazard category (Yellow Bin/Incineration).[2]
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired solids, weighing papers, gloves, contaminated absorbents.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]
-
Validation: Verify the jar has NO metal lining in the cap.[2]
-
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place the HDPE jar into the Yellow Chemotherapy/Cytotoxic Waste Bin .
B. Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures (DMSO, DMF, Methanol) containing the compound.[2]
-
pH Check (Crucial):
-
Solvent Compatibility:
-
Trace Metal Scavenging (Optional but Recommended):
-
If the synthesis involved copper catalysis (Click Chemistry), add a metal scavenger (e.g., QuadraPure™ TU) to the waste bottle to sequester free metal ions, preventing acetylide precipitation during storage.[2]
-
C. Spill Cleanup (Decontamination)
Scenario: Powder spill on benchtop.
-
PPE: Double nitrile gloves, N95/P100 respirator (if powder is aerosolized), safety goggles.[2]
-
Isolation: Cover the spill with a wet paper towel (soaked in water/detergent) to prevent dust generation.[2]
-
Deactivation:
-
Do NOT use bleach (Sodium Hypochlorite) immediately, as it may react unpredictably with the alkyne.[2]
-
Use a surfactant solution (soap/water) to lift the compound.[2]
-
Secondary Step: Wipe the surface with 0.1M NaOH followed immediately by water.[2] The base helps solubilize the pyrimidine ring for removal, but must be wiped up quickly to avoid damaging the surface.[2]
-
-
Disposal: All cleanup materials go into the Yellow Cytotoxic Bin .
Waste Segregation Workflow
The following decision tree guides the researcher through the disposal process to ensure compliance with RCRA and safety standards.
Figure 2: Operational decision tree for segregating waste streams. Note the critical check for metal contaminants in liquid waste.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
PubChem. (2023).[2] Compound Summary: 5-Fluorouracil (Analogous Hazard Data). National Library of Medicine.[1][2] [2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Controlling Occupational Exposure to Hazardous Drugs. [2]
-
BenchChem. (2025).[2] Safety and Handling of Terminal Alkynes. (Referenced for Acetylide formation risks).[2][3][4] [Contextual Verification via Search 1.1]
Note: As specific Safety Data Sheets (SDS) for 6-Ethynyl-5-fluoropyrimidin-2(1H)-one are often proprietary to specific synthesis campaigns, hazard data is extrapolated from the structural parent compounds 5-Fluorouracil (CAS 51-21-8) and 5-Ethynyluracil (CAS 69075-42-9) in accordance with Precautionary Principle protocols.[1][2]
Sources
Safe Handling and Disposal of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one: A Guide for Research Professionals
This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one. As a fluorinated pyrimidine analog, this compound should be treated with the utmost caution. While specific toxicological data for this molecule is not widely available, its structural similarity to chemotherapeutic agents like 5-Fluorouracil (5-FU) necessitates that it be handled as a potent, potentially cytotoxic, mutagenic, and teratogenic substance.[1][2] The primary routes of occupational exposure include inhalation of aerosols or fine particles, skin absorption, and accidental ingestion.[1] Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.
Immediate Safety Briefing: Hazard Assessment
6-Ethynyl-5-fluoropyrimidin-2(1H)-one belongs to the fluoropyrimidine class of compounds. These molecules can exert their biological effects by interfering with nucleic acid (DNA and RNA) synthesis, leading to cell death, particularly in rapidly dividing cells.[2][3] The toxicity of these compounds means they present significant risks to those who handle them, and therefore, exposure must be kept to an absolute minimum.[1] All activities involving this compound must be conducted within a designated area to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the final and most critical line of defense against exposure.[4] All PPE must be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.[5]
Table 1: PPE Requirements by Laboratory Task
| Task | Minimum PPE Requirement | Rationale |
| Unpacking & Storage | Double Gloves (Chemotherapy-rated, ASTM D6978), Disposable Gown, Eye Protection | Outer packaging may be contaminated. Double gloving allows for the safe removal of the outer pair after handling the exterior container.[6] |
| Weighing of Powder | As above, plus a fit-tested N95 (or higher) respirator and a face shield. | High risk of generating and inhaling aerosolized particles. A face shield offers maximum protection against splashes and particles.[5][7] |
| Solution Preparation | Double Gloves (Chemotherapy-rated, ASTM D6978), Impervious Disposable Gown, Eye Protection (Goggles), Face Shield | Risk of splashes and direct skin contact. The gown should be poly-coated and close at the back.[5][6] |
| Cell Culture/Animal Dosing | Double Gloves (Chemotherapy-rated, ASTM D6978), Impervious Disposable Gown, Eye Protection (Goggles) | Protects against splashes and direct contact with the compound or contaminated media/waste. |
| Spill Cleanup | Full-face respirator with appropriate cartridges, 2 Pairs of Chemotherapy-rated Gloves, Impervious Gown, Shoe Covers, Goggles/Face Shield | A spill represents a significant exposure risk requiring the highest level of protection.[5][7] |
| Waste Disposal | Double Gloves (Chemotherapy-rated, ASTM D6978), Disposable Gown, Eye Protection | Prevents contact with contaminated waste materials during segregation and disposal. |
Operational Protocols: Step-by-Step Guidance
Receiving and Unpacking
-
Designate an Area: Unpack shipments in a designated area, such as a chemical fume hood or a specific benchtop lined with a disposable absorbent pad.
-
Don PPE: Before handling the package, put on two pairs of chemotherapy-rated gloves and a disposable gown.[6]
-
Inspect: Carefully inspect the package for any signs of damage or leakage. If compromised, treat it as a spill.
-
Wipe and Transfer: Wipe the external surface of the primary container with a suitable decontamination solution (e.g., 70% isopropanol).
-
Store Safely: Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated location, away from incompatible materials.[8][9]
Weighing and Solution Preparation
This process presents the highest risk of exposure and must be performed within a certified containment device.
-
Containment: All weighing of the solid compound and initial solubilization must occur within a Class II, Type B2 Biological Safety Cabinet or a powdered air-purifying respirator (PAPR) equipped chemical fume hood to ensure personnel and environmental protection.
-
PPE: Don full PPE as specified in Table 1, including double gloves, a disposable gown, and respiratory/face protection.[5]
-
Preparation: Line the work surface of the containment unit with a plastic-backed absorbent pad.
-
Weighing: Use dedicated spatulas and weighing boats. Handle the container and tools carefully to avoid generating dust.
-
Solubilization: Add the solvent to the solid slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Post-Procedure Wipe Down: After completing the task, decontaminate all surfaces within the containment unit. Wipe down the exterior of the solution container before removing it from the hood.
-
Doffing: Remove the outer pair of gloves and the gown before leaving the immediate work area. The inner gloves should be removed last after exiting the designated area, followed by thorough hand washing.
Decontamination and Disposal Plan
All materials that come into contact with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one must be treated as hazardous waste.
Decontamination
-
Routine Cleaning: At the end of each procedure, thoroughly wipe down the work area and any equipment used with a deactivating solution (if available) or 70% isopropanol, followed by sterile water.
-
Spill Management: In the event of a spill, immediately alert personnel and secure the area.[7] Use a dedicated cytotoxic spill kit, following its instructions precisely. Wear full protective gear as listed in Table 1 during cleanup.
Waste Disposal
-
Segregation: All contaminated disposable items (gloves, gowns, pipette tips, absorbent pads, vials) must be segregated into clearly labeled, sealed hazardous waste containers. These are often yellow or marked with a "Cytotoxic/Hazardous" symbol.
-
Container Types:
-
Sharps: Needles and scalpels must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
-
Solid Waste: Gloves, gowns, and labware go into a designated hazardous waste bin, typically lined with a thick plastic bag.
-
Liquid Waste: Unused solutions or contaminated liquid media should be collected in a sealed, leak-proof hazardous liquid waste container.
-
-
Regulatory Compliance: Disposal of this waste must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[10][11] Arrange for pickup and incineration by a certified hazardous waste management vendor. Never dispose of this waste in general laboratory trash or down the drain.
Workflow Visualization
The following diagram outlines the critical workflow for handling 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, emphasizing safety checkpoints.
Caption: Safe handling workflow for 6-Ethynyl-5-fluoropyrimidin-2(1H)-one.
References
-
Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]
-
Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health. Available at: [Link]
-
OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. Available at: [Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. Available at: [Link]
-
OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]
-
Investigational Product Disposal, Return, and Destruction. Stanford Healthcare. Available at: [Link]
-
Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. PMC. Available at: [Link]
-
The Ins and Outs of Disposing Oral Cancer Drugs. The Oncology Pharmacist. Available at: [Link]
-
5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. PubMed. Available at: [Link]
-
5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. PMC. Available at: [Link]
Sources
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 8. ushazmatrentals.com [ushazmatrentals.com]
- 9. osha.com [osha.com]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. The Ins and Outs of Disposing Oral Cancer Drugs - The Oncology Pharmacist [theoncologypharmacist.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
